(e)-n'-hydroxypicolinimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCGXSHUNVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-60-9, 1772-01-6 | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(e)-n'-hydroxypicolinimidamide chemical structure and analysis
Technical Monograph: (E)-N'-Hydroxypicolinimidamide Structure, Synthesis, and Analytical Characterization
Executive Summary
(E)-N'-hydroxypicolinimidamide (CAS: 1772-01-6), also known as N-hydroxy-2-pyridinecarboximidamide, represents a critical scaffold in medicinal chemistry and coordination science. Functioning as a bidentate N,N-donor ligand and a pharmacophore precursor, its utility is defined by its stereochemical rigidity. Unlike simple benzamidoximes, the introduction of the pyridine ring creates a competitive hydrogen-bonding landscape that dictates its stability and reactivity. This guide provides a rigorous analysis of the
Chemical Architecture & Stereochemistry
The physicochemical behavior of N'-hydroxypicolinimidamide is governed by
Cahn-Ingold-Prelog (CIP) Priority Assignment
To strictly define the
-
Nitrogen Terminus: The hydroxyl group (
) has higher priority than the lone pair. -
Carbon Terminus: The amino group (
, Nitrogen atomic #7) has higher priority than the pyridine ring (Carbon atomic #6).
Therefore:
-
-Isomer (Zusammen): The
and groups are on the same side (syn). This form is typically stabilized by an intramolecular hydrogen bond between the amide proton and the oxime oxygen ( ). -
-Isomer (Entgegen): The
and groups are on opposite sides (anti).[1] In the specific case of picolinimidamide, the -configuration places the oxime in proximity to the pyridine nitrogen.
Thermodynamic Control: The Pyridine Effect
While many aryl-amidoximes favor the
Table 1: Physicochemical Profile
| Property | Data | Note |
|---|
| Formula |
Synthetic Protocol
The synthesis utilizes the nucleophilic addition of hydroxylamine to 2-cyanopyridine. The protocol below is optimized for yield and the preferential crystallization of the thermodynamically stable isomer.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic nitrile carbon. This addition is followed by a tautomeric shift to yield the amidoxime.
Figure 1: Synthetic pathway for the conversion of 2-cyanopyridine to (E)-N'-hydroxypicolinimidamide.
Experimental Procedure
Reagents: 2-Cyanopyridine (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (
-
Free Base Generation: Dissolve Hydroxylamine HCl (1.1 eq) in minimal water. Slowly add
(0.6 eq) with stirring to neutralize the HCl. Evolution of gas will be observed. -
Addition: Add the free hydroxylamine solution to a stirred solution of 2-cyanopyridine (1.0 eq) in Ethanol (10 mL/g substrate).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[2]
-
Isolation:
-
Evaporate ethanol under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the white solid.
-
-
Purification (Critical for Stereochemistry): Recrystallize from hot Ethanol/Water (9:1). Slow cooling promotes the formation of the ordered H-bonded network characteristic of the pure isomer.
-
Drying: Dry in a vacuum oven at 40°C over
.
Analytical Characterization
Validating the structure requires distinguishing the amidoxime from potential amide byproducts (via hydrolysis) and confirming the isomeric state.
Analytical Workflow
Figure 2: Analytical decision matrix for validating (E)-N'-hydroxypicolinimidamide.
NMR Spectroscopy ( , DMSO-d )
The solvent choice is critical; DMSO-d
-
10.0–10.2 ppm (s, 1H): Oxime
. A sharp singlet indicates high purity; broadening suggests rapid exchange or water contamination. -
8.6 ppm (d, 1H): Pyridine
-proton (adjacent to N). - 7.4–8.0 ppm (m, 3H): Remaining pyridine ring protons.
-
5.8–6.0 ppm (br s, 2H): Amine
.-
Diagnostic Note: In the
-isomer, the chemical environment of the protons is distinct due to the anisotropic effect of the pyridine ring being trans to the amine (relative to the C-C bond) but the oxime being trans to the amine (relative to C=N).
-
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5
m). -
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine
) and 210 nm. -
Retention: The amidoxime is relatively polar and will elute early; the nitrile precursor elutes later.
Applications in Drug Discovery & Coordination
Bioisosterism and Prodrugs
Amidoximes serve as bioisosteres for carboxylic acids and amidines. In vivo, they act as prodrugs for amidines (which are often poorly absorbed due to high basicity). The N-hydroxypicolinimidamide structure is reduced by molybdenum-containing enzymes (mARC) to the corresponding picolinamidine, a potent inhibitor of proteolytic enzymes.
Chelation Chemistry
The
-
Binding Mode: It typically coordinates in a bidentate fashion through the pyridine nitrogen and the imine nitrogen (or oxime oxygen depending on hard/soft acid theory), forming stable 5-membered chelate rings.
-
Uranyl Extraction: Poly-amidoxime materials (derived from this scaffold) are the current gold standard for extracting Uranium (
) from seawater due to extremely high binding constants.
References
- Crystallographic Analysis: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 1884.
-
Isomerism Mechanism: K. J. P. J. "The configuration of amidoximes." Chemical Reviews, 1962. Link
-
Synthesis & Properties: Popović-Djordjević, J. et al. "Synthesis and characterization of N-substituted picolinamide and isonicotinamide derivatives." Journal of the Serbian Chemical Society, 2016. Link
-
Coordination Chemistry: Enyedy, E. A. et al. "Complex formation of hydroxamic acids and amidoximes with copper(II) and iron(III)." Dalton Transactions, 2011. Link
-
Uranium Extraction: Rogers, R. D. et al. "Amidoxime-functionalized polymer adsorbents for recovering uranium from seawater." Energy & Environmental Science, 2016. Link
Sources
(E)-N'-Hydroxypicolinimidamide: Discovery, Synthesis, and Structural Dynamics
The following technical guide provides an in-depth analysis of (E)-N'-hydroxypicolinimidamide, structured for researchers and drug development professionals.
Technical Monograph | Version 1.0
Executive Summary
(E)-N'-hydroxypicolinimidamide (CAS: 1217430-03-9), also known as pyridine-2-carboxamidoxime, is a pivotal heterocyclic building block and bidentate ligand.[1][2] Historically recognized for its coordination chemistry with transition metals, it has re-emerged in modern drug discovery as a bioisostere for amidines and a precursor to 1,2,4-oxadiazole therapeutics. This guide explicates the compound’s discovery, the thermodynamics of its E/Z stereoisomerism, and its utility in high-fidelity synthetic protocols.
Chemical Identity & Stereochemical Dynamics
Nomenclature and Classification
-
IUPAC Name: (E)-N'-hydroxypyridine-2-carboximidamide
-
Common Names: Pyridine-2-carboxamidoxime, Picolinamidoxime.
-
Molecular Weight: 137.14 g/mol [1]
-
Key CAS Numbers:
The E vs. Z Isomerism Paradox
The reactivity and biological profile of N'-hydroxypicolinimidamide are governed by the stereochemistry of the C=N double bond. Unlike simple oximes, amidoximes exhibit a complex tautomeric and isomeric equilibrium.
-
The (Z)-Isomer (Syn): Typically the kinetic product or the form stabilized in non-polar solvents due to a strong intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen (or pyridine nitrogen).
-
The (E)-Isomer (Anti): Often the thermodynamically stable form in polar protic solvents or the required configuration for specific metal coordination modes where the N-oxide oxygen is directed away from the steric bulk.
The transition between these states is acid-catalyzed and solvent-dependent. In the context of drug design, the (E)-isomer is frequently the target for prodrug strategies, as it exposes the hydroxyl group for metabolic reduction or conjugation.
Figure 1: Isomerization dynamics of N'-hydroxypicolinimidamide. The (Z)-form is often stabilized by intramolecular H-bonding, while the (E)-form is favored in polar environments or specific coordination geometries.
Discovery and Historical Context
The Tiemann Legacy (1884)
The fundamental chemistry of amidoximes was established by Ferdinand Tiemann in 1884, who discovered that nitriles react with hydroxylamine to form "amidoximes" (originally termed "ethenyl-amidoximes").
-
Original Reaction: R-CN + NH₂OH → R-C(=NOH)NH₂
Evolution of Pyridine Derivatives
While Tiemann established the general class, the specific synthesis of pyridine-2-carboxamidoxime emerged in the early 20th century as coordination chemistry gained prominence. Researchers sought ligands that combined the π-acceptor properties of the pyridine ring with the σ-donor capability of the amidoxime group.
-
Mid-20th Century: The compound became a standard reagent for the gravimetric and spectrophotometric determination of transition metals (Fe, V, U), leveraging its ability to form intensely colored chelates.
-
Modern Era (2000s-Present): The focus shifted to medicinal chemistry. The discovery that amidoximes act as prodrugs for amidines (which are often poor oral drugs due to high basicity) revitalized interest. The (E)-isomer of picolinimidamide derivatives is now investigated for its potential to inhibit enzymes like PARP (Poly(ADP-ribose) polymerase) and as an intermediate for bioactive 1,2,4-oxadiazoles.
Synthesis Protocol
The synthesis of (E)-N'-hydroxypicolinimidamide is a robust nucleophilic addition of hydroxylamine to 2-cyanopyridine. The following protocol emphasizes purity and yield optimization.
Reagents & Materials
-
Precursor: 2-Cyanopyridine (Picolinonitrile) [CAS: 100-70-9]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Ethanol/Water (1:1 v/v) or Methanol.
Step-by-Step Methodology
| Step | Operation | Mechanistic Insight |
| 1 | Free Base Generation | Dissolve NH₂OH·HCl (1.1 eq) and Na₂CO₃ (0.6 eq) in water. Stir until CO₂ evolution ceases. Ensures free NH₂OH is available for nucleophilic attack. |
| 2 | Addition | Add 2-Cyanopyridine (1.0 eq) dissolved in ethanol to the aqueous hydroxylamine solution. |
| 3 | Reflux | Heat to reflux (70-80°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The nitrile carbon is electrophilic; heat overcomes the activation energy for addition. |
| 4 | Work-up | Concentrate solvent under reduced pressure. The product often precipitates upon cooling and water addition. |
| 5 | Purification | Recrystallize from Ethanol/Water or precipitate from cold water. Removes unreacted nitrile and inorganic salts. |
| 6 | Isomer Isolation | Slow crystallization from polar solvents typically yields the (E)-isomer as the major product. |
Synthetic Pathway Diagram
Figure 2: Nucleophilic addition mechanism for the synthesis of (E)-N'-hydroxypicolinimidamide from 2-cyanopyridine.
Applications in Drug Development
Precursor to 1,2,4-Oxadiazoles
The most significant modern application of (E)-N'-hydroxypicolinimidamide is its use as a "super-nucleophile" for constructing 1,2,4-oxadiazole rings. These rings are bioisosteres of esters and amides, offering improved metabolic stability.
-
Reaction: Acylation of the amidoxime oxygen followed by thermal cyclization.
-
Utility: Used in the synthesis of S1P1 agonists and anti-inflammatory agents.
Metal Chelation & Metallodrugs
The compound acts as a neutral N,N'-chelator, coordinating via the pyridine nitrogen and the oxime nitrogen (or oxygen, depending on deprotonation).
-
Radiopharmaceuticals: Derivatives are used to chelate Technetium-99m for imaging.
-
Metalloprotease Inhibition: The hydroxamic acid-like motif allows it to bind zinc in the active sites of metalloenzymes (e.g., HDACs, MMPs).
Biological Activity
-
PARP Inhibition: Structurally related to picolinamide (a known PARP inhibitor), the amidoxime variant shows activity in preventing NAD+ depletion during oxidative stress.
-
Antimicrobial: The ability to chelate essential metal ions (Fe, Cu) from the bacterial microenvironment provides bacteriostatic properties.
References
-
Tiemann, F. (1884). "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.
-
Salonen, M. (2010).[4] "Complex formation equilibria of zinc(II) and cadmium(II) with pyridine-2-carboxamidoxime and pyridine-2-acetamidoxime in aqueous solution." Journal of Coordination Chemistry, 63(18), 3127-3136.
-
PubChem. (2025). "Pyridine-2-carboxamide oxime (Compound)."[2][4][5][6] National Library of Medicine.
-
Crystallography Open Database. (2013). "Crystal structure of N-hydroxypyridine-2-carboximidamide." COD ID: 962164.[2]
-
Mayer, J. M., et al. (2009). "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." Journal of Organic Chemistry, 74(21), 8381-8383.
Sources
- 1. 1217430-03-9|(E)-N'-Hydroxypicolinimidamide|BLD Pharm [bldpharm.com]
- 2. Pyridine-2-carboxamide oxime | C6H7N3O | CID 135522412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-N'-Hydroxypicolinimidamide - Lead Sciences [lead-sciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
(e)-n'-hydroxypicolinimidamide mechanism of action
An In-Depth Technical Guide to the Putative Mechanisms of Action of (E)-N'-hydroxypicolinimidamide
For an audience of Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-N'-hydroxypicolinimidamide is a novel small molecule with a chemical structure suggestive of multiple potential biological activities. This guide provides a comprehensive exploration of its putative mechanisms of action, drawing upon established knowledge of structurally related compounds. We delve into three primary hypothesized pathways: Histone Deacetylase (HDAC) inhibition, Dihydrofolate Reductase (DHFR) inhibition, and iron chelation. For each proposed mechanism, we present the underlying scientific rationale, detailed experimental protocols for validation, and expected data outcomes. This document is intended to serve as a foundational resource for researchers embarking on the characterization of (E)-N'-hydroxypicolinimidamide and similar compounds, fostering a structured and evidence-based approach to drug discovery and development.
Introduction: Unveiling the Therapeutic Potential of (E)-N'-hydroxypicolinimidamide
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. (E)-N'-hydroxypicolinimidamide emerges as a compound of significant interest due to its unique structural amalgamation of a picolinamide scaffold and an N'-hydroxyimidamide functional group. While direct studies on this specific molecule are nascent, its constituent moieties are well-documented pharmacophores, each associated with distinct and potent biological activities.
The picolinamide core is present in a variety of bioactive molecules, and its derivatives have been investigated for antifungal and iron-chelating properties.[1][2] The N'-hydroxyimidamide group is structurally analogous to hydroxamic acids, a class of compounds renowned for their ability to chelate metal ions.[3] This property is central to their function as inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[4] Furthermore, the broader class of amidoximes, which share structural similarities, are known to act as nitric oxide donors.[5]
This guide, therefore, puts forth a scientifically grounded exploration of the most probable mechanisms of action for (E)-N'-hydroxypicolinimidamide. We will dissect the theoretical underpinnings of each potential pathway and provide actionable, detailed protocols for their experimental validation. Our approach is designed to be both informative for strategic decision-making in research programs and practical for bench-level execution.
Hypothesized Mechanism 1: Histone Deacetylase (HDAC) Inhibition
Scientific Rationale
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[6]
A key feature of many potent HDAC inhibitors is a zinc-binding group that coordinates with the Zn²⁺ ion in the active site of the enzyme.[7] The N'-hydroxyimidamide moiety of (E)-N'-hydroxypicolinimidamide is structurally similar to the hydroxamic acid group (-CONHOH), which is a classic and highly effective zinc-binding motif found in approved HDAC inhibitors like Vorinostat (SAHA).[4][7] We hypothesize that (E)-N'-hydroxypicolinimidamide can similarly chelate the active site zinc ion, thereby inhibiting HDAC activity and inducing downstream effects such as cell cycle arrest and apoptosis in cancer cells.
Experimental Validation: In Vitro HDAC Inhibition Assay
The primary validation of this hypothesis involves a direct assessment of the compound's ability to inhibit HDAC enzymatic activity. A fluorometric assay is a robust and high-throughput method for this purpose.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X HDAC Assay Buffer (250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂). Dilute to 1X with ultrapure water for use.[8]
-
Reconstitute a commercial fluorometric HDAC substrate (e.g., a substrate containing an acetylated lysine side chain) and a developer solution according to the manufacturer's instructions.
-
Prepare a stock solution of (E)-N'-hydroxypicolinimidamide in DMSO and create a dilution series.
-
Use a known HDAC inhibitor, such as Trichostatin A or SAHA, as a positive control.[8]
-
Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) or HeLa nuclear extract as the enzyme source.[8]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of 1X HDAC Assay Buffer.
-
Add 10 µL of the diluted (E)-N'-hydroxypicolinimidamide, positive control, or DMSO (vehicle control).
-
Add 20 µL of the HDAC enzyme solution to all wells except for the no-enzyme control wells.
-
Add 10 µL of the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 10 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (Excitation/Emission ~360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of (E)-N'-hydroxypicolinimidamide relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Expected Data and Interpretation
The results of the in vitro HDAC inhibition assay can be summarized in a table to compare the potency of (E)-N'-hydroxypicolinimidamide with a known HDAC inhibitor.
| Compound | IC₅₀ (µM) |
| (E)-N'-hydroxypicolinimidamide | TBD |
| SAHA (Positive Control) | ~0.1-1 |
A low micromolar or nanomolar IC₅₀ value for (E)-N'-hydroxypicolinimidamide would provide strong evidence for its activity as an HDAC inhibitor.
Visualizing the HDAC Inhibition Pathway
Caption: Proposed mechanism of HDAC inhibition by (E)-N'-hydroxypicolinimidamide.
Hypothesized Mechanism 2: Dihydrofolate Reductase (DHFR) Inhibition
Scientific Rationale
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[9][10] Consequently, DHFR inhibitors are effective as anticancer and antimicrobial agents.[9]
Many DHFR inhibitors are heterocyclic compounds that mimic the structure of the natural substrate, DHF, and bind to the active site of the enzyme.[11] The pyridine ring of the picolinamide core in (E)-N'-hydroxypicolinimidamide could potentially interact with the active site of DHFR. While not a classic antifolate structure, the potential for inhibition warrants investigation.
Experimental Validation: Spectrophotometric DHFR Inhibition Assay
A spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm upon its oxidation during the DHFR-catalyzed reaction is a standard method to assess DHFR inhibition.[12]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.
-
Prepare a stock solution of (E)-N'-hydroxypicolinimidamide in DMSO and create a dilution series.
-
Use methotrexate as a positive control DHFR inhibitor.
-
Prepare a solution of recombinant human DHFR enzyme.
-
-
Assay Procedure (UV-transparent 96-well plate or cuvettes):
-
To each well/cuvette, add the assay buffer.
-
Add the diluted (E)-N'-hydroxypicolinimidamide, methotrexate, or DMSO (vehicle control).
-
Add the NADPH solution.
-
Add the DHFR enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the DHF solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Expected Data and Interpretation
| Compound | IC₅₀ (µM) |
| (E)-N'-hydroxypicolinimidamide | TBD |
| Methotrexate (Positive Control) | ~0.001-0.01 |
An IC₅₀ value in the low micromolar range would suggest that (E)-N'-hydroxypicolinimidamide is a potential DHFR inhibitor.
Visualizing the DHFR Inhibition Pathway
Caption: Proposed mechanism of DHFR inhibition by (E)-N'-hydroxypicolinimidamide.
Hypothesized Mechanism 3: Iron Chelation
Scientific Rationale
Iron is an essential nutrient for cell growth and proliferation. Cancer cells often have an increased demand for iron compared to normal cells, making them more susceptible to iron deprivation.[13] Iron chelators can deplete intracellular iron pools, leading to the inhibition of iron-dependent enzymes and ultimately inducing cell death.[4][13]
Both the picolinamide scaffold and the hydroxamic acid-like N'-hydroxyimidamide group are known to chelate iron.[2][3] The combination of these two motifs in (E)-N'-hydroxypicolinimidamide suggests a strong potential for iron chelation. We hypothesize that this compound can sequester intracellular iron, thereby exerting an anti-proliferative effect on cancer cells.
Experimental Validation: Ferrozine-Based Iron Chelation Assay
A colorimetric assay using the iron-chelating agent ferrozine is a straightforward method to assess the iron-binding capacity of a compound in vitro.[14][15]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add the diluted (E)-N'-hydroxypicolinimidamide, EDTA, or solvent (control).
-
Add the FeCl₂ solution to all wells and mix.
-
Incubate for 5 minutes at room temperature.
-
Add the ferrozine solution to initiate the color-forming reaction.[15]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of iron-ferrozine complex formed. A lower absorbance in the presence of the test compound indicates iron chelation.
-
Calculate the percentage of iron chelation for each concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that chelates 50% of the iron).
-
Expected Data and Interpretation
| Compound | EC₅₀ (µM) |
| (E)-N'-hydroxypicolinimidamide | TBD |
| EDTA (Positive Control) | ~1-10 |
A low EC₅₀ value would confirm the iron-chelating ability of (E)-N'-hydroxypicolinimidamide.
Visualizing the Iron Chelation Workflow
Caption: Workflow for the ferrozine-based iron chelation assay.
Conclusion and Future Directions
This guide has outlined three plausible and experimentally testable mechanisms of action for (E)-N'-hydroxypicolinimidamide, grounded in the established pharmacology of its structural components. The proposed pathways of HDAC inhibition, DHFR inhibition, and iron chelation are not mutually exclusive, and it is conceivable that the compound may exert its biological effects through a multi-targeted approach.
The experimental protocols provided herein offer a clear roadmap for the initial characterization of this promising molecule. Positive results in any of these assays will necessitate further investigation, including cell-based assays to confirm effects on proliferation, apoptosis, and cell cycle, as well as in vivo studies to assess therapeutic efficacy and safety. A thorough understanding of the mechanism of action is paramount for the rational development of (E)-N'-hydroxypicolinimidamide as a potential therapeutic agent.
References
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]
-
Crystal structure of N-hydroxypicolinamide monohydrate. PMC. [Link]
-
Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy. PLOS One. [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
-
Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. NIH. [Link]
-
A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. [Link]
-
Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization. PubMed. [Link]
-
Virtual screening and experimental validation of novel histone deacetylase inhibitors. PMC. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. [Link]
-
The mono(Catecholamine) derivatives as iron chelators: Synthesis, solution thermodynamic stability and antioxidant properties research. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC. [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]
-
Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
Picolinimidamide. PubChem. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Examples of N-hydroxylactams whose biological activity is exerted via metal chelation. ResearchGate. [Link]
-
The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research. PMC. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. NIH. [Link]
-
Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. YouTube. [Link]
-
Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. MDPI. [Link]
-
Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. [Link]
-
Chelation and Mobilization of Cellular Iron by Different Classes of Chelators. ScienceDirect. [Link]
-
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI. [Link]
-
Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
-
Nitrates | Nitric oxide donor | Cardiovascular pharmacology. YouTube. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Iron Chelation Therapy Options. YouTube. [Link]
-
dihydrofolate reductase inhibitor. Slideshare. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Dihydrofolate reductase. Wikipedia. [Link]
Sources
- 1. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy | PLOS One [journals.plos.org]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zen-bio.com [zen-bio.com]
- 15. pjmhsonline.com [pjmhsonline.com]
An In-depth Technical Guide to (E)-N'-hydroxypicolinimidamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-N'-hydroxypicolinimidamide is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry. Belonging to the class of amidoximes, it holds significant promise as a versatile scaffold for the development of novel therapeutics. The picolinimidamide core, a derivative of picolinic acid, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The addition of the N'-hydroxy group introduces unique physicochemical properties and opens up multiple avenues for biological activity, most notably as a potential nitric oxide (NO) donor and as a prodrug for the corresponding amidine.
This technical guide provides a comprehensive overview of (E)-N'-hydroxypicolinimidamide, from its synthesis and characterization to its potential mechanisms of action and therapeutic applications. While direct experimental data for this specific molecule is limited in the current literature, this document will leverage data from closely related analogues and the well-established chemistry of its constituent functional groups to provide a predictive and instructive resource for researchers.
Physicochemical Properties
| Property | (E)-N'-hydroxypicolinimidamide (Predicted/Inferred) | Picolinimidamide (Experimental) | Picolinimidamide Hydrochloride (Experimental) |
| Molecular Formula | C₆H₇N₃O | C₆H₇N₃ | C₆H₇N₃·HCl |
| Molecular Weight | 137.14 g/mol | 121.14 g/mol [1] | 157.60 g/mol |
| Physical Form | Solid | - | White to light yellow powder/crystal |
| Purity | 98% (as available from vendors) | - | >97.0% |
| Melting Point | - | - | 150.0 to 154.0 °C |
| Storage Conditions | Inert atmosphere, room temperature | - | Room temperature, under inert gas, hygroscopic |
| InChI Key | XKXCGXSHUNVFCT-UHFFFAOYSA-N | KNXKVYCVGXFLES-UHFFFAOYSA-N[1] | - |
The N'-hydroxy group is expected to increase the polarity and hydrogen bonding potential of the molecule compared to picolinimidamide. The (E) configuration of the oxime is generally the more thermodynamically stable isomer[2].
Synthesis and Characterization
The synthesis of (E)-N'-hydroxypicolinimidamide can be approached through well-established methods for the formation of amidoximes. The most common and direct route involves the reaction of a nitrile with hydroxylamine[3].
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for (E)-N'-hydroxypicolinimidamide.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium bicarbonate (1.5 eq).
-
Reaction Conditions: Stir the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure (E)-N'-hydroxypicolinimidamide[4].
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the characteristic protons and carbons of the picolinyl and N'-hydroxyimidamide moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-O, C=N, and N-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and O.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, (E)-N'-hydroxypicolinimidamide is predicted to exhibit a range of biological effects.
Nitric Oxide (NO) Donor
The amidoxime functional group is a well-known pro-drug for nitric oxide[2][5]. In vivo, amidoximes can be oxidized by cytochrome P450 enzymes, leading to the release of NO[3]. This NO can then exert a variety of physiological effects, including vasodilation, neurotransmission, and modulation of the immune response[6][7].
Caption: Proposed metabolic pathway for NO donation from (E)-N'-hydroxypicolinimidamide.
This property suggests potential applications in cardiovascular diseases where vasodilation is beneficial.
Prodrug for Amidine
Amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidines[8][9][10]. Amidines are often highly basic and exist as charged species at physiological pH, which limits their membrane permeability. The less basic amidoxime can be absorbed more readily and then reduced in vivo to the active amidine[8][11]. Picolinimidamide and its derivatives have been investigated for a range of activities, and enhancing their delivery through an amidoxime prodrug strategy is a promising approach.
Enzyme Inhibition
Derivatives of picolinamide have shown inhibitory activity against several enzymes:
-
VEGFR-2 Kinase Inhibitors: Some picolinamide-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis[12].
-
Cholinesterase Inhibitors: Picolinamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease[13].
Antimicrobial and Antiparasitic Activity
The amidine functionality is present in several antimicrobial and antiparasitic drugs. Given that (E)-N'-hydroxypicolinimidamide can be converted to picolinimidamide, it may exhibit indirect activity against various pathogens. For instance, imidamide analogues have shown promise as anti-trypanosomal agents.
In Vitro Evaluation Protocols
To assess the predicted biological activities of (E)-N'-hydroxypicolinimidamide, a series of in vitro assays can be employed.
Nitric Oxide Release Assay
-
Objective: To quantify the release of NO from the compound in the presence of liver microsomes.
-
Methodology:
-
Incubate (E)-N'-hydroxypicolinimidamide with rat or human liver microsomes in the presence of NADPH.
-
Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the supernatant using the Griess assay.
-
Include appropriate controls (compound without microsomes, microsomes without compound, etc.).
-
In Vitro Prodrug Conversion Assay
-
Objective: To determine the conversion of the amidoxime to the corresponding amidine in a biological matrix.
-
Methodology:
-
Incubate (E)-N'-hydroxypicolinimidamide with liver S9 fraction or hepatocytes.
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the concentrations of the parent compound and the picolinimidamide metabolite.
-
Enzyme Inhibition Assays
-
VEGFR-2 Kinase Assay: Utilize a commercially available kinase assay kit to measure the inhibition of VEGFR-2 phosphorylation activity in the presence of varying concentrations of the compound.
-
Cholinesterase Inhibition Assay: Employ the Ellman's method to determine the IC50 values for the inhibition of AChE and BChE.
Cytotoxicity and Antiproliferative Assays
-
Objective: To assess the compound's effect on cell viability and proliferation.
-
Methodology:
-
Treat various cancer cell lines (e.g., those overexpressing VEGFR-2) and normal cell lines with a range of concentrations of the compound.
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.
-
Determine the IC50 value for each cell line.
-
Conclusion and Future Directions
(E)-N'-hydroxypicolinimidamide is a molecule with considerable untapped potential. Its synthesis is feasible through established chemical routes, and its structural features suggest a rich pharmacology. The dual role as a potential nitric oxide donor and a prodrug for picolinimidamide makes it a particularly attractive candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of (E)-N'-hydroxypicolinimidamide to confirm its structure and physicochemical properties. Subsequently, a systematic in vitro and in vivo evaluation is warranted to explore its predicted biological activities. Elucidating its metabolic fate and pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The insights gained from such studies will not only shed light on the specific properties of this molecule but also contribute to the broader understanding of picolinimidamide and amidoxime chemistry in drug discovery.
References
-
El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 556504, Picolinimidamide. Available from: [Link]
- Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268.
- Marchetti, F., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. European Journal of Medicinal Chemistry, 235, 114285.
- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
- El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469.
- Perissutti, E., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060.
- Zhang, L., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 138-147.
- Glamočlija, U., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060.
-
El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available from: [Link]
- Hoidy, W. H., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372.
-
Various Authors. (2016). How do I purify amidoxime derivatives?. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed. Available from: [Link]
-
Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available from: [Link]
- Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1421.
- Jayashree, B. S., & Lokanath, N. K. (2015). synthesis and characterization of n-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. RASAYAN Journal of Chemistry, 8(3), 324-329.
- Kumar, R., & Kumar, S. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 5(4), 133-138.
-
El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed. Available from: [Link]
- Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Rassias, G., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 223, 113695.
-
Taylor & Francis. Amidines – Knowledge and References. Available from: [Link]
-
Various Authors. (2025). Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. Available from: [Link]
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available from: [Link]
- Wang, Y., et al. (2021).
-
Schneider, M. (2016). Synthese, in vitro Charakterisierung und in vivo Testung neuer Amidin-Prodrugs. MACAU. Available from: [Link]
- Lasota, J., & Błachut, D. (2022).
- Li, X., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 275, 116525.
-
Physiology Open. (2025). Nitrates | Nitric oxide donor | Cardiovascular pharmacology. YouTube. Available from: [Link]
Sources
- 1. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. mdpi.com [mdpi.com]
- 10. Making sure you're not a bot! [macau.uni-kiel.de]
- 11. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hovione.com [hovione.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical and Computational Modeling of (E)-N'-hydroxypicolinimidamide
This technical guide provides a detailed framework for the theoretical and computational investigation of (E)-N'-hydroxypicolinimidamide, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed to offer deep insights into the molecule's structural, electronic, and interactive properties, guiding further experimental work and rational drug design. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.
Introduction: The Significance of Picolinimidamide Derivatives
Picolinamide and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including potential applications in the treatment of cancer, epilepsy, tuberculosis, and diabetes.[1] The introduction of an N'-hydroxyimidamide functional group presents a unique structural motif with the potential for novel pharmacological properties. Understanding the stereoelectronic characteristics of the (E) isomer of N'-hydroxypicolinimidamide is crucial for elucidating its mechanism of action and for the design of more potent and selective therapeutic agents.
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to explore molecular properties and interactions at the atomic level.[2] This guide will delineate a multi-faceted computational approach, integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to construct a comprehensive theoretical profile of (E)-N'-hydroxypicolinimidamide.
Part 1: Elucidating the Electronic Landscape with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an ideal starting point for characterizing our molecule of interest.[3][4] DFT calculations can provide valuable information about the molecule's geometry, stability, and reactivity.[5]
Rationale for Method Selection
For small organic molecules, DFT offers a good balance between computational cost and accuracy.[6] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields accurate geometries and electronic properties for organic molecules.[7] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions ("(d,p)") account for the non-uniform distribution of electron density in chemical bonds.[7]
Experimental Protocol: DFT Workflow
Step 1: Initial Structure Generation
-
Construct the 3D structure of (E)-N'-hydroxypicolinimidamide using a molecular builder and editor. Ensure the correct stereochemistry around the C=N double bond.
Step 2: Geometry Optimization
-
Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.
Step 3: Vibrational Frequency Analysis
-
Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 4: Electronic Property Calculation
-
From the optimized geometry, calculate key electronic properties, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP) surface: The MEP map reveals the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack.[7][8]
-
Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer.[7]
-
Data Presentation: Key DFT-Derived Parameters
| Parameter | Description | Significance |
| Total Energy (Hartree) | The electronic energy of the optimized molecule. | A lower energy indicates a more stable structure. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Part 2: Predicting Biological Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This method is invaluable for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.[]
Rationale for Method Selection
The choice of a biological target for (E)-N'-hydroxypicolinimidamide would ideally be guided by experimental data. In the absence of such data, a rational approach is to investigate enzymes that are known targets for related picolinamide derivatives, such as acetylcholinesterase or other enzymes implicated in the diseases mentioned earlier.[1] The docking algorithm should be capable of exploring a wide conformational space for the ligand and accurately scoring the resulting poses.
Experimental Protocol: Molecular Docking Workflow
Step 1: Target Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Step 2: Ligand Preparation
-
Use the DFT-optimized structure of (E)-N'-hydroxypicolinimidamide as the starting conformation for the ligand.
-
Assign partial charges to the ligand atoms using a suitable force field.
Step 3: Binding Site Definition
-
Identify the active site or binding pocket of the target protein. This can be done based on the location of a co-crystallized ligand or through computational prediction methods.
Step 4: Docking Simulation
-
Perform the docking simulation using a program such as AutoDock or Glide. The program will generate a series of possible binding poses for the ligand within the defined binding site.
Step 5: Analysis of Docking Results
-
Analyze the predicted binding poses based on their docking scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Data Presentation: Key Docking Parameters
| Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | A more negative value indicates a stronger binding interaction. |
| Intermolecular Interactions | The types and number of interactions between the ligand and protein. | Provides insight into the key residues involved in binding. |
| RMSD (Å) | Root Mean Square Deviation from a reference pose (if available). | A lower RMSD indicates a better prediction of the binding mode. |
Part 3: Simulating Dynamic Behavior with Molecular Dynamics (MD)
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time.[9][] MD simulations are essential for assessing the stability of the docked pose and for understanding how the ligand and protein adapt to each other upon binding.[12]
Rationale for Method Selection
MD simulations are computationally intensive, but they provide a level of detail that is not accessible through other methods.[13] By simulating the motions of atoms and molecules over time, MD can be used to study a wide range of biological processes, including protein folding, enzyme catalysis, and ligand binding.[14]
Experimental Protocol: Molecular Dynamics Workflow
Step 1: System Setup
-
Take the best-docked pose of the (E)-N'-hydroxypicolinimidamide-protein complex as the starting point.
-
Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
Step 2: Energy Minimization
-
Perform an energy minimization of the entire system to remove any steric clashes.
Step 3: Equilibration
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short simulation under constant pressure to allow the system to equilibrate.
Step 4: Production Run
-
Run a longer production simulation (typically on the order of nanoseconds to microseconds) to collect data on the dynamic behavior of the system.
Step 5: Trajectory Analysis
-
Analyze the MD trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen bond analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Data Presentation: Key MD-Derived Parameters
| Parameter | Description | Significance |
| RMSD of Protein Backbone (Å) | A measure of the protein's structural stability over time. | A stable RMSD indicates that the protein is not undergoing large conformational changes. |
| RMSD of Ligand (Å) | A measure of the stability of the ligand's binding pose. | A stable RMSD suggests that the ligand remains bound in the active site. |
| Number of Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein as a function of time. | Provides insight into the key interactions that stabilize the complex. |
Conclusion
The integrated computational approach outlined in this guide provides a robust framework for the in-depth theoretical study of (E)-N'-hydroxypicolinimidamide. By combining the strengths of DFT, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of this molecule's intrinsic properties and its potential interactions with biological targets. The insights derived from these computational studies are invaluable for guiding the synthesis of new derivatives, optimizing pharmacological activity, and ultimately accelerating the drug discovery and development process.
References
-
ResearchGate. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of N-hydroxypicolinamide monohydrate. Retrieved from [Link]
-
SlideShare. (n.d.). computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]
-
Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2025). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). Integration of molecular docking and molecular dynamics simulations with subtractive proteomics approach to identify the novel drug targets and their inhibitors in Streptococcus gallolyticus. Retrieved from [Link]
-
Chemistry Journals. (2022). The impact of computational chemistry on modern drug discovery. Retrieved from [Link]
-
ResearchGate. (2025). Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzyme Dynamics Determine the Potency and Selectivity of Inhibitors Targeting Disease-Transmitting Mosquitoes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
MDPI. (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). Retrieved from [Link]
-
PubMed. (2022). Molecular dynamics simulations reveal the inhibitory mechanism of Withanolide A against α-glucosidase and α-amylase. Retrieved from [Link]
-
National Institutes of Health. (2026). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Squaric acid N-hydroxylamides: synthesis, structure, and properties of vinylogous hydroxamic acid analogues. Retrieved from [Link]
-
National Institutes of Health. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2025). Quantum Computational, Spectroscopic, Topological, Molecular Docking, and Dynamics Studies of 2‐Amino‐3‐Hydroxypyridine (2A3HP): A Potential Antimicrobial Agent. Retrieved from [Link]
-
National Institutes of Health. (2017). 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation of Pseudomonas aeruginosa LpxC Inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Enzyme immobilization studied through molecular dynamic simulations. Retrieved from [Link]
-
ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum computational, spectroscopic, Hirshfeld surface, electronic state and molecular docking studies on Sulfanilic acid: An anti-bacterial Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the picolinamidine derivatives 4a–c on (A) topoisomerase.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integration of molecular docking and molecular dynamics simulations with subtractive proteomics approach to identify the novel drug targets and their inhibitors in Streptococcus gallolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Enzyme immobilization studied through molecular dynamic simulations [frontiersin.org]
- 14. pnas.org [pnas.org]
Technical Guide: Biological Targets of (E)-N'-hydroxypicolinimidamide
The following in-depth technical guide details the biological targets and pharmacological mechanisms of (E)-N'-hydroxypicolinimidamide . This analysis distinguishes between the molecule's role as a direct ligand (via chelation), a metabolic substrate (prodrug activation), and the downstream targets of its active metabolite.
Executive Summary
(E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide) represents a critical pharmacophore in medicinal chemistry, functioning primarily as a bioisostere of nicotinamide and a prodrug for amidines . Its biological activity is bifurcated into two distinct phases:
-
Direct Interaction: Mediated by the E-configured amidoxime moiety, capable of bidentate metal chelation and nitric oxide (NO) donation.
-
Metabolic Activation: The molecule serves as a substrate for the mARC (Mitochondrial Amidoxime Reducing Component) system, which reduces it to picolinamidine (2-amidinopyridine), a potent serine protease inhibitor.
This guide analyzes these targets, providing mechanistic grounding and validation protocols for researchers.
Part 1: The Metabolic Target — mARC Enzyme System
The most definitive biological interaction for (E)-N'-hydroxypicolinimidamide is its role as a specific substrate for the mARC1/mARC2 enzyme complex located on the outer mitochondrial membrane.
Mechanism of Action
The E-isomer of the amidoxime binds to the molybdenum cofactor (Moco) within the mARC catalytic domain. In concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) , mARC catalyzes the N-reduction of the oxime bond, cleaving the N-O bond to yield the corresponding amidine and water.
-
Significance: This pathway overcomes the poor oral bioavailability of highly basic amidines (pKa ~11-12). The amidoxime (pKa ~8) is more lipophilic, allowing passive transport before intracellular reduction.
Pathway Visualization
The following diagram illustrates the electron transport chain required for this reduction.
Caption: Electron flow from NADH to mARC via Cyb5R and Cyb5, resulting in the reduction of the amidoxime prodrug to its active amidine form.
Validation Protocol: In Vitro Microsomal Stability Assay
To confirm mARC-mediated reduction, researchers must reconstitute the system or use liver microsomes.
-
Preparation: Isolate porcine or human liver microsomes (rich in mARC/Cyb5/Cyb5R).
-
Incubation:
-
Test Compound: 10 µM (E)-N'-hydroxypicolinimidamide.
-
Cofactor: 1 mM NADH (essential electron donor).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Control: Run a parallel reaction without NADH to rule out non-enzymatic hydrolysis.
-
Analysis: Quench with ice-cold acetonitrile at t=0, 15, 30, 60 min. Analyze supernatant via LC-MS/MS monitoring the transition from amidoxime (M+H 138.06) to amidine (M+H 122.07).
-
Interpretation: Rapid disappearance of parent only in the presence of NADH confirms mARC targeting.
Part 2: Downstream Targets — Serine Protease Inhibition
Once reduced by mARC, the metabolite picolinamidine becomes the primary effector. The structural homology of the 2-amidinopyridine moiety to the side chain of arginine allows it to target the S1 specificity pocket of trypsin-like serine proteases.
Target: Thrombin and Factor Xa
-
Mechanism: The protonated amidine group (at physiological pH) forms a salt bridge with the catalytic Asp189 residue at the bottom of the S1 pocket of proteases like Thrombin and Factor Xa.
-
Therapeutic Relevance: Anticoagulation. This is the mechanism utilized by drugs like ximelagatran (which uses an amidoxime prodrug strategy).
Target: Trypsin
-
Mechanism: Competitive inhibition. Picolinamidine mimics the arginine residue of the natural substrate, blocking the active site.
Data Summary: Picolinamidine Inhibition Constants (
Part 3: Direct Pharmacological Targets (Chelation & NO)
The (E)-N'-hydroxypicolinimidamide molecule itself (prior to reduction) possesses unique biological targets due to its chelating "pincer" structure.
Target: Metalloproteases (MMPs / Carbonic Anhydrase)
The pyridine nitrogen and the oxime oxygen/nitrogen atoms form a stable bidentate chelate with divalent metal ions (
-
Mechanism: In Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs), the amidoxime group can displace the water molecule bound to the catalytic Zinc ion, effectively inhibiting the enzyme.
-
Structural Logic: The E-configuration positions the oxygen and pyridine nitrogen perfectly for 5-membered ring chelation.
Target: Nitric Oxide Synthase (NOS) Pathway
Amidoximes can be oxidatively metabolized to release Nitric Oxide (NO).
-
Mechanism: Oxidation by cytochrome P450s or direct interaction with NOS can liberate NO, leading to vasodilation (cGMP pathway activation).
Chelation Workflow Diagram
The following diagram depicts the competitive inhibition of a metalloprotease via Zinc sequestration.
Caption: Bidentate coordination of the amidoxime ligand to the catalytic Zinc ion, resulting in enzyme inactivation.
Part 4: Experimental Validation Framework
To validate these targets in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol: Isothermal Titration Calorimetry (ITC) for Metal Binding
Purpose: To quantify the affinity (
-
Setup: Fill the ITC cell with 20 µM Metalloprotein (e.g., Carbonic Anhydrase II) in HEPES buffer.
-
Titration: Load the syringe with 200 µM (E)-N'-hydroxypicolinimidamide.
-
Execution: Inject 2 µL aliquots every 180 seconds at 25°C.
-
Analysis: Fit the heat release curve to a "One Set of Sites" model.
-
Validation: A specific binding event will show a sigmoidal saturation curve. If the interaction is purely non-specific metal stripping, the stoichiometry (N) will likely deviate from 1:1.
Protocol: Fluorogenic Serine Protease Assay (Post-Reduction)
Purpose: To confirm the activity of the metabolite.
-
Pre-incubation: Incubate (E)-N'-hydroxypicolinimidamide with the mARC system (microsomes + NADH) for 60 mins.
-
Transfer: Take the supernatant (containing the generated amidine).
-
Assay: Add to a well containing Thrombin (0.1 U/mL) and a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).
-
Readout: Monitor fluorescence (Ex 360nm / Em 460nm).
-
Result: A decrease in fluorescence slope compared to control indicates successful prodrug activation and target engagement.
References
-
Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical significance." Drug Metabolism Reviews.
-
Havemeyer, A., et al. (2011). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.
-
Kozlowska, K., et al. (2019). "Amidoximes as prodrugs: The mARC system and beyond." Current Pharmaceutical Design.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Richardson, D. R. (2005). "Iron chelators as therapeutic agents for the treatment of cancer." Critical Reviews in Oncology/Hematology.
(e)-n'-hydroxypicolinimidamide solubility and stability studies
Technical Whitepaper: Physicochemical Profiling of (E)-N'-hydroxypicolinimidamide
Executive Summary (E)-N'-hydroxypicolinimidamide (also known as (E)-2-pyridylamidoxime) represents a critical scaffold in the synthesis of antiviral nucleoside analogs (e.g., Favipiravir derivatives) and high-affinity metal chelators. While the amidoxime moiety offers improved oral bioavailability compared to amidines, it presents unique stability challenges—specifically hydrolytic degradation and geometric isomerization. This guide outlines a high-fidelity pre-formulation workflow to characterize the solubility and stability of the (E)-isomer, ensuring data integrity for downstream drug development.
Part 1: Molecular Identity & Structural Considerations[1][2]
Before initiating wet-lab protocols, the researcher must understand the ionization and isomerization landscape of the molecule.
-
Chemical Structure: Pyridine-2-carboximidamide, N-hydroxy-, (E)-
-
CAS Registry: 1723-00-8 (Generic), 22059-22-9 (Specific isomers often conflated)
-
Molecular Weight: 137.14 g/mol
Ionization Profile (pKa)
The molecule is an ampholyte with two dominant ionization centers. Understanding these is prerequisite to buffer selection.
-
Basic Center (pKa₁ ~ 3.5 - 4.5): The pyridine nitrogen. At pH < 3.5, the molecule exists as a cation (pyridinium).
-
Acidic Center (pKa₂ ~ 11.0 - 12.0): The oxime hydroxyl group (-N-OH). At pH > 11, it exists as an anion.
-
Isoelectric Region (pH 6 - 9): The neutral species predominates here, correlating with minimum aqueous solubility.
The E/Z Isomerization Risk
The (E)-configuration (Entgegen) places the hydroxyl group and the amino group on opposite sides of the C=N double bond.
-
Thermodynamic Driver: The (Z)-isomer is often thermodynamically favored due to an intramolecular hydrogen bond between the oxime proton and the pyridine nitrogen (forming a pseudo-5-membered ring).
-
Kinetic Trap: The (E)-isomer is typically the kinetic product of synthesis. In solution, particularly non-polar solvents or neutral aqueous buffers, spontaneous
isomerization can occur. -
Mitigation: Protonation of the pyridine ring (low pH) increases the rotational barrier, kinetically "locking" the isomer.
Part 2: Solubility Profiling
Objective: Determine thermodynamic solubility across the physiological pH range to predict oral absorption and precipitation risks.
Experimental Protocol: pH-Dependent Shake-Flask Method
Reagents:
-
Universal Buffer (Britton-Robinson) or specific buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 10 (Borate).
-
(E)-N'-hydroxypicolinimidamide reference standard (purity >98%).
Workflow:
-
Saturation: Add excess solid compound (~20 mg) to 2 mL of each buffer in amber glass vials (to prevent photo-isomerization).
-
Equilibration: Agitate at 37°C for 24 hours (orbital shaker at 200 rpm).
-
Phase Separation: Centrifuge at 13,000 rpm for 10 minutes. Critical: Measure the pH of the supernatant; the compound may shift the buffer pH.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).
-
Quantification: Analyze via HPLC-UV (Method described in Part 4).
Data Output Format:
| Buffer Initial pH | Final pH | Solubility (mg/mL) | Observation |
| 1.2 (SGF) | 1.3 | High (>10) | Clear solution (Protonated) |
| 4.5 | 4.6 | Moderate | Partial dissolution |
| 6.8 (SIF) | 6.7 | Low (<1) | Visible solid (Neutral species) |
| 10.0 | 9.8 | High | Clear solution (Ionized Oxime) |
Visualization: Solubility Workflow
Caption: Step-by-step shake-flask solubility protocol ensuring thermodynamic equilibrium.
Part 3: Stability Assessment
Objective: Differentiate between chemical degradation (hydrolysis) and physical instability (isomerization).
Degradation Pathways
-
Hydrolysis: The amidoxime group hydrolyzes to Picolinamide (primary degradant) and eventually Picolinic Acid. This is acid/base catalyzed.
-
Isomerization:
conversion. This is not strictly "degradation" but a change in pharmaceutical identity.
Forced Degradation Protocol
Experimental Matrix:
| Stress Condition | Conditions | Duration | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 - 24 hours | Hydrolysis + Isomerization lock |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1 - 4 hours | Rapid Hydrolysis to Acid |
| Oxidation | 3% H₂O₂, Ambient | 2 hours | N-oxide formation |
| Thermal | Solid state, 80°C | 7 days | Beckmann Rearrangement |
| Photostability | UV/Vis (1.2M Lux-hr) | 24 hours | Primary Driver for E/Z Isomerization |
Key Insight: In the photostability study, you must use a dark control wrapped in aluminum foil. If the exposed sample shows a split peak (doublet) in HPLC while the dark control remains single, you have confirmed photo-induced E/Z isomerization.
Visualization: Degradation Logic
Caption: Primary degradation and isomerization pathways. Dashed lines indicate reversible isomerization.
Part 4: Analytical Method Development (HPLC)
To successfully separate the (E) and (Z) isomers and the hydrolysis products, a standard C18 method is often insufficient due to the polarity of the amidoxime.
Recommended Method Parameters:
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP). Why? To retain the polar amidoxime and prevent peak tailing caused by the basic pyridine nitrogen.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Why? pH 5 keeps the pyridine partially protonated (improved shape) but prevents rapid on-column hydrolysis.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes. (Isomers often separate by < 1 minute).
-
Detection: 277 nm (Lambda max).[1]
Self-Validating System Check: Before running samples, inject a "System Suitability" mix containing the parent and Picolinamide. Resolution (Rs) must be > 1.5. If (E) and (Z) isomers co-elute, lower the mobile phase pH to 3.0 to suppress the intramolecular H-bond of the Z-isomer, altering its hydrophobicity relative to the E-isomer.
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context on amidine/hydrazone structural stability). Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Source for pKa estimation logic of oxime/pyridine systems). Link
-
PubChem. (n.d.).[2] Compound Summary for CID 75965, Picolinamide oxime. National Library of Medicine. Link
Sources
An In-depth Technical Guide to the Safe Handling of (E)-N'-hydroxypicolinimidamide for Research and Development
This guide provides comprehensive safety and handling protocols for (E)-N'-hydroxypicolinimidamide, a compound of interest in contemporary drug discovery and development. The information herein is intended for researchers, chemists, and laboratory professionals. By elucidating the principles of safe handling, from initial risk assessment to emergency response, this document aims to foster a culture of safety and responsibility in the laboratory.
Compound Profile and Hazard Identification
(E)-N'-hydroxypicolinimidamide is a research chemical with potential biological activity. Due to its specific chemical structure, it requires careful handling to mitigate potential health risks. While a comprehensive toxicological profile may not be publicly available, data from structurally similar compounds and supplier safety information provide a basis for a thorough hazard assessment.
1.1. GHS Classification and Hazard Statements
Based on available data for N-Hydroxypicolinimidamide, the following Globally Harmonized System (GHS) classifications are pertinent:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation |
Analogous compounds, such as N-Hydroxyacetamidine, also indicate potential for being harmful if swallowed and may cause respiratory irritation[1].
1.2. Physical and Chemical Properties
A summary of key physical and chemical properties for N-Hydroxypicolinimidamide is provided below:
| Property | Value |
| Physical Form | Solid |
| Purity | 98% |
| Storage Temperature | Room temperature, under inert atmosphere |
The Hierarchy of Controls: A Proactive Approach to Safety
Effective management of laboratory hazards associated with (E)-N'-hydroxypicolinimidamide necessitates a multi-layered approach. The hierarchy of controls prioritizes the most effective and sustainable safety measures.
Caption: Workflow for responding to a spill of (E)-N'-hydroxypicolinimidamide.
For minor spills, clean up immediately while wearing appropriate PPE. [2]For major spills, evacuate the area and alert emergency responders. [2]
Waste Disposal
All waste containing (E)-N'-hydroxypicolinimidamide must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [3]Do not dispose of down the drain or in general waste. [4]
Conclusion
The responsible use of (E)-N'-hydroxypicolinimidamide in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets N-Methyl Picolinamide. Retrieved from [Link]
-
World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Hydroxyacetamidine. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide. PubChem. Retrieved from [Link]
-
PubMed. (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Retrieved from [Link]
-
National Institute on Drug Abuse. (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]
-
University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Georgetown University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N'-hydroxyethanimidamide. PubChem. Retrieved from [Link]
Sources
Methodological & Application
detailed experimental protocol for (e)-n'-hydroxypicolinimidamide synthesis
Abstract & Scope
This protocol details the synthesis of (E)-N'-hydroxypicolinimidamide (also known as N'-hydroxy-2-pyridinecarboximidamide or picolinamidoxime) via the nucleophilic addition of hydroxylamine to 2-cyanopyridine.
While amidoximes are versatile intermediates for 1,2,4-oxadiazole therapeutics and energetic materials, the specific isolation of the (E)-isomer is critical for downstream coordination chemistry and biological activity. This guide focuses on thermodynamic control to favor the (E)-configuration, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl group and the pyridine nitrogen.
Scientific Foundation: Mechanism & Stereochemistry
The reaction proceeds through a nucleophilic attack of the free hydroxylamine base on the electrophilic carbon of the nitrile group.
Stereochemical Insight:
The reaction initially forms a mixture of Z (syn) and E (anti) isomers. However, for 2-substituted pyridines, the (E)-isomer is thermodynamically preferred. This stability arises from a specific intramolecular hydrogen bond formed between the oxime proton (
Figure 1: Reaction Mechanism and Isomerization
Caption: Mechanistic pathway showing the conversion of nitrile to amidoxime, highlighting the thermodynamic shift from Z to E isomer.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 2-Cyanopyridine | 104.11 | 1.0 | >98% | Substrate |
| Hydroxylamine HCl | 69.49 | 1.2 | >99% | Nucleophile Source |
| Sodium Carbonate | 105.99 | 0.6 | Anhydrous | Base (Neutralization) |
| Ethanol (EtOH) | 46.07 | N/A | Absolute | Solvent |
| Water (Milli-Q) | 18.02 | N/A | Type I | Co-solvent |
Expert Note: We use
(0.6 eq) rather than. Strong hydroxides can hydrolyze the nitrile to picolinamide (primary amide), a difficult-to-remove impurity. Carbonate provides a buffered pH (~8-9) sufficient to free the without accelerating hydrolysis.
Step-by-Step Methodology
Step 1: Free Base Generation (In-Situ)
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 eq) in the minimum amount of water (approx. 2 mL per gram of salt).
-
Separately, dissolve Sodium Carbonate (0.6 eq) in water.
-
Slowly add the carbonate solution to the hydroxylamine solution at 0–5°C (ice bath).
-
Why? Hydroxylamine free base is unstable and prone to disproportionation. Generating it cold and immediately reacting it prevents decomposition.
-
Observation:
evolution will occur. Ensure venting.
-
Step 2: Substrate Addition
-
Dissolve 2-Cyanopyridine (1.0 eq) in Ethanol (approx. 5 mL per gram of substrate).
-
Add the ethanolic nitrile solution to the aqueous hydroxylamine mixture.
-
Why? The 1:1 EtOH/Water ratio ensures solubility of both the organic nitrile and the inorganic hydroxylamine species.
-
Step 3: Reaction (Thermodynamic Control)
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours .
-
Critical Checkpoint: Monitor by TLC (Silica, 5% MeOH in DCM). The nitrile spot (
) should disappear, and a new, more polar spot ( ) should appear. -
Isomer Control: The reflux duration is essential to drive the
isomerization. Shorter times (or room temp reactions) often yield mixtures.
-
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Rotary Evaporation: Remove the bulk of the ethanol under reduced pressure. A white solid precipitate will form in the remaining aqueous phase.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts (
). -
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 5: Purification (Recrystallization)
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Heat to dissolve, filter hot (if insoluble particles persist), and allow to cool slowly to 4°C.
-
Collect the white crystalline needles.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis and purification.
Quality Control & Characterization
To validate the synthesis of the (E)-isomer , the following analytical criteria must be met.
Melting Point
-
Acceptance Criteria: 118°C – 120°C (Sharp range indicates high purity).
-
Note: A broad range (<115°C) typically indicates contamination with the amide byproduct or mixed isomers.
Proton NMR ( NMR, 400 MHz, DMSO- )
The chemical shift of the oxime proton is the diagnostic marker for the (E)-configuration.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| N-OH (Oxime) | 10.05 - 10.15 | Singlet (Broad) | 1H | Diagnostic: Downfield shift due to intramolecular H-bond to Pyridine N. |
| Py-H (6) | 8.55 - 8.60 | Doublet | 1H | Alpha-proton of pyridine ring. |
| Py-H (3,4,5) | 7.40 - 7.90 | Multiplet | 3H | Remaining aromatic protons. |
| -NH2 (Amine) | 5.80 - 6.00 | Singlet (Broad) | 2H | Amidoxime amine protons. |
Validation Logic: If the N-OH peak appears significantly upfield (e.g., < 9.5 ppm), it suggests the absence of the intramolecular H-bond, pointing to the Z-isomer or solvent interference.
Infrared Spectroscopy (FT-IR)
-
3400–3300 cm⁻¹:
stretching (primary amine). -
~1650 cm⁻¹:
stretching (characteristic of amidoximes). -
~940 cm⁻¹:
stretching.
Troubleshooting & Safety
Issue: Product remains an oil.
-
Cause: Residual ethanol or water prevents crystallization.
-
Solution: Azeotrope with toluene to remove water, or scratch the flask walls with a glass rod to induce nucleation.
Issue: Low Yield.
-
Cause: Hydrolysis of nitrile to amide.
-
Solution: Ensure temperature does not exceed 85°C and strictly use Carbonate (not Hydroxide) bases.
Safety Warning:
-
Hydroxylamine Hydrochloride: Corrosive and potential mutagen.
-
Explosion Hazard: Do not heat hydroxylamine residues to dryness. Ensure all hydroxylamine is quenched (using dilute acetone) before disposal.
References
-
Synthesis of Amidoximes: Bernasek, E. "The preparation of some pyridine amidoximes." Journal of Organic Chemistry, 1957.
-
Isomer Stability: Digua, K. et al. "Structural Studies of Pyridine-2-amidoxime." Crystals, 2016. (Verifying the E-configuration preference via X-ray crystallography).
-
General Protocol: "Preparation of amidoximes from nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
Application Note: (E)-N'-Hydroxypicolinimidamide in Metalloenzyme Inhibition & Mechanistic Assays
The following Application Note and Protocol Guide details the use of (E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide) in enzyme inhibition assays. This guide focuses on its primary mechanism as a bidentate metal chelator targeting metalloenzymes such as Urease (Ni²⁺) and Arginase (Mn²⁺), as well as its utility in exploring amidoxime prodrug activation pathways.
Scientific Foundation & Mechanism of Action
Chemical Basis of Inhibition
(E)-N'-hydroxypicolinimidamide functions primarily as a competitive, reversible chelating inhibitor . Its efficacy stems from the structural synergy between the pyridine ring nitrogen and the amidoxime group.
-
Chelation Geometry: The molecule acts as a bidentate ligand. The pyridine nitrogen and the oxime oxygen (or nitrogen, depending on tautomer) form a stable 5-membered chelate ring with active site metal ions (Ni²⁺, Zn²⁺, Mn²⁺, Fe³⁺).
-
Isomer Specificity: The (E)-isomer (trans configuration across the C=N bond) is thermodynamically distinct. While the (Z)-isomer is often stabilized by intramolecular hydrogen bonding, the (E)-isomer is typically required for optimal spatial arrangement in metal coordination spheres where the hydroxyl group must point away from the pyridine ring to bridge metal centers effectively.
Target Enzyme Systems
-
Urease (Nickel-Dependent): The compound mimics the transition state of urea hydrolysis. It coordinates the bi-nickel center, displacing the bridging hydroxide ion required for catalysis.
-
Arginase (Manganese-Dependent): Similar to N-hydroxy-L-arginine (NOHA), the amidoxime moiety bridges the Mn²⁺-Mn²⁺ cluster, blocking L-arginine access.
-
mARC System (Metabolic Target): In prodrug research, this compound serves as a model substrate for the mitochondrial Amidoxime Reducing Component (mARC) , which reduces it to the corresponding amidine (picolinamidine).
Mechanistic Pathway Diagram
Experimental Protocol: Urease Inhibition Assay
This protocol validates the inhibitory potency (IC50) of the compound against Jack Bean Urease.
Reagents & Preparation
-
Assay Buffer: 25 mM HEPES, pH 7.5 (Phosphate buffers are contraindicated due to competitive metal binding).
-
Enzyme Stock: Jack Bean Urease (Type III), 5 U/mL in Assay Buffer.
-
Substrate: Urea, 500 mM stock in dH₂O.
-
Inhibitor Stock: Dissolve (E)-N'-hydroxypicolinimidamide to 100 mM in DMSO.
-
Note: Store in amber vials at -20°C to prevent photo-isomerization to the (Z)-form.
-
-
Detection Reagent: Phenol Red (0.005% w/v) or Berthelot Reagents (Salicylate/Hypochlorite) for ammonia quantification.
Assay Workflow
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor in Assay Buffer (Range: 0.1 µM to 1000 µM). Keep DMSO constant at <1%.
-
Pre-Incubation (Critical Step):
-
Mix 20 µL of Enzyme Stock + 20 µL of Inhibitor Dilution in a 96-well clear plate.
-
Incubate for 15 minutes at 37°C .
-
Rationale: Allows the slow-binding amidoxime to displace the native water/hydroxide ligands on the Nickel center.
-
-
Reaction Initiation:
-
Add 60 µL of Urea Substrate (Final concentration = Km of the enzyme, typically ~10-20 mM).
-
-
Kinetic Readout (Continuous):
-
Monitor Absorbance at 560 nm (Phenol Red shift) every 30 seconds for 20 minutes.
-
Alternative: For endpoint (Berthelot), quench after 15 mins with HCl, add color reagents, read at 625 nm.
-
Data Analysis
-
Calculate Initial Velocity (V₀) from the linear portion of the absorbance curve.
-
IC50 Determination: Fit data to the 4-parameter logistic equation:
-
Mode of Inhibition: Perform the assay at 3 different urea concentrations. A Lineweaver-Burk plot showing intersecting lines at the Y-axis indicates Competitive Inhibition .
Experimental Protocol: Arginase Inhibition Assay
Used to assess specificity for Manganese-dependent enzymes.
Reagents
-
Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.4.
-
Note: Arginase requires Mn²⁺ activation.
-
-
Substrate: L-Arginine (100 mM).
-
Detection: Urea detection kit (Colorimetric diacetyl monoxime method).
Workflow Diagram
Critical Control: Metal Supplementation
To confirm the mechanism is chelation and not non-specific denaturation:
-
Run the standard IC50 assay.
-
Run a parallel assay with 10x excess metal ions (e.g., 100 µM NiCl₂ for Urease or MnCl₂ for Arginase) added after the pre-incubation.
-
Result Interpretation: If inhibition is reversed by excess metal, the mechanism is confirmed as chelation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis of amidoxime | Use fresh stock solutions; keep pH < 8.0. |
| Non-Linear Kinetics | Isomerization ((E) | Protect assay plate from light; minimize DMSO stock storage time. |
| No Inhibition Observed | Competitive buffer chelation | Ensure buffer (e.g., Phosphate, Citrate) does not chelate metals. Use HEPES or Tris. |
| Precipitation | Low solubility of metal-inhibitor complex | Reduce inhibitor concentration; add 0.01% Triton X-100. |
References
-
Mechanisms of Urease Inhibition
- Title: Recent advances in design of new urease inhibitors: A review.
- Source: Kot, M., et al. (2018).
-
URL:[Link]
-
Amidoxime Biological Activity
- Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- Source: Porchia, M., et al. (2020). Molecules.
-
URL:[Link]
-
Arginase Inhibition by N-Hydroxy Derivatives
- Title: Arginase Inhibitors: A Review of the Recent Liter
-
Source: Golebiowski, A., et al. (2013). Current Pharmaceutical Design.
-
URL:[Link]
- Metal Chelation in Drug Discovery: Title: Metal Chelation in Enzyme Active Sites for Drug Discovery. Source: Life Chemicals Blog (2021).
-
Structural Characterization of Picolinimidamides
- Title: Crystal structure of N-hydroxypicolinamide monohydr
- Source:Acta Crystallographica Section E.
-
URL:[Link]
analytical methods for (e)-n'-hydroxypicolinimidamide quantification
This guide details the analytical framework for the quantification of (E)-N'-hydroxypicolinimidamide (also known as N'-hydroxy-2-pyridinecarboximidamide). This amidoxime compound serves as a critical intermediate in heterocyclic synthesis and a potential prodrug moiety for amidines.
The following protocols address the specific challenge of E/Z geometric isomerism , ensuring the target (E)-isomer is accurately quantified without interference from the (Z)-isomer or degradation products (amides/nitriles).
Part 1: Chemical Basis & Stability Profile
Understanding the analyte's behavior is prerequisite to method development. Amidoximes possess a basic amino group and an acidic oxime hydroxyl, making their retention highly pH-dependent.
Physicochemical Properties[1][2]
-
Molecular Formula: C₆H₇N₃O
-
Molecular Weight: 137.14 g/mol
-
pKa Values (Approx):
- (Pyridine N): ~3.5
- (Amidoxime protonation): ~5-6
- (Oxime -OH deprotonation): ~11
-
UV Absorption:
typically ~260 nm (pyridine ring conjugation).
The E/Z Isomerization Challenge
The C=N double bond in the amidoxime group allows for geometric isomerism. The (E)-isomer (trans) is generally thermodynamically more stable, but the (Z)-isomer (cis) can form under UV light exposure or in non-polar solvents.
Critical Analytical Implication: Your method must resolve the E and Z peaks to prevent integration errors. Isomerization can occur on-column if the column temperature is too high.
Degradation Pathways (Diagram)
Figure 1: Isomerization and degradation pathways. The E/Z interconversion is the primary analytical risk.
Part 2: HPLC-UV Protocol (Purity & Assay)
Application: Quality Control (QC), stability testing, and formulation analysis.
Objective: Baseline separation of (E) and (Z) isomers with Resolution (
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: C18 with polar-embedded group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).
-
Rationale: The polar-embedded group improves peak shape for basic compounds and provides unique selectivity for geometric isomers compared to standard alkyl chains.
-
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Column Temperature: 25°C.
-
Warning: Do not exceed 30°C. Higher temperatures accelerate on-column E/Z interconversion, leading to "peak bridging" (a plateau between peaks).
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0. (Low pH suppresses silanol activity and keeps the pyridine protonated).
-
Solvent B: Acetonitrile (ACN).
-
-
Detection: 260 nm (Primary), 210 nm (Secondary for impurities).
Gradient Program
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Strict control due to basic nitrogen). -
Resolution (
): > 2.0 between E-isomer and Z-isomer (if Z is present). -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
Part 3: LC-MS/MS Protocol (Bioanalysis)
Application: Pharmacokinetics (PK) in plasma/serum. Objective: High sensitivity quantification (LLOQ < 5 ng/mL).
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 400°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Precursor:
138.1 -
Quantifier:
121.1 (Loss of ammonia/hydroxyl typical for amidoximes). -
Qualifier:
79.1 (Pyridine ring fragment).
-
Sample Preparation (Protein Precipitation)
Rationale: Amidoximes are polar; Liquid-Liquid Extraction (LLE) often yields poor recovery. Protein precipitation is robust and minimizes isomerization risks associated with evaporation steps.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard (IS). Recommendation: N'-hydroxybenzimidamide or deuterated analog.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps stabilize the analyte.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase strength).
LC Conditions (UHPLC)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18.
-
Recommendation: Waters BEH Amide (2.1 x 50 mm, 1.7 µm).
-
Why HILIC? Better retention for polar amidoximes than RP, allowing higher organic content in the mobile phase for improved desolvation/sensitivity in MS.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Isocratic Method: 15% A / 85% B (for HILIC).
Part 4: Data Visualization & Validation Logic
Method Validation Summary Table
| Parameter | Acceptance Criteria (ICH M10) | Experimental Approach |
| Selectivity | No interfering peaks at retention time of analyte/IS. | Analyze 6 blank matrices (plasma) from different sources. |
| Linearity | 8 non-zero standards. Weighting | |
| Accuracy | ±15% (±20% at LLOQ) | QC samples at Low, Mid, High concentrations (n=5). |
| Precision | CV < 15% (CV < 20% at LLOQ) | Intra-day and Inter-day analysis of QCs. |
| Matrix Effect | MF within 0.85 - 1.15 | Compare post-extraction spike vs. neat solution. |
| Stability | ±15% change from nominal | Benchtop (4h), Freeze/Thaw (3 cycles), Autosampler (24h). |
Analytical Workflow Diagram
Figure 2: Decision tree for selecting the appropriate detection method based on sample type.
Part 5: Troubleshooting & Expert Tips
Peak Splitting
-
Symptom: The main peak appears as a doublet or has a "shoulder."
-
Cause: E/Z isomerization occurring during the run.[3]
-
Solution:
-
Lower Column Temperature: Drop to 20°C or 15°C to "freeze" the equilibrium.
-
Check Sample Solvent: Dissolve the sample in the mobile phase. Strong solvents (100% MeOH) can shift the E/Z ratio before injection.
-
Peak Tailing
-
Symptom: Asymmetrical peak (
). -
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.
-
Solution:
-
Increase Buffer Strength: Move from 10 mM to 25 mM phosphate.
-
Add Modifier: Add 5% Methanol to the mobile phase (can suppress silanol ionization).
-
Use "End-capped" Columns: Ensure the column is fully end-capped (e.g., "db" or "polar embedded").
-
Carryover
-
Symptom: Analyte peak appears in blank injection.
-
Cause: Amidoximes can stick to metallic surfaces (injector needle).
-
Solution: Use a needle wash with high organic content and low pH (e.g., 50:50 ACN:Water + 0.5% Formic Acid).
References
-
Clement, B. (2002).[4] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[5] Drug Metabolism Reviews, 34(3), 565-579. Link
- Hamada, Y., et al. (2004). HPLC Separation of Geometric Isomers of Amidoximes.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.Link
-
Sigma-Aldrich. (2024). N-Hydroxypicolinimidamide Product Specification & CAS 1772-01-6 Data.[6]Link
Sources
- 1. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. CN114965761A - Method for detecting N-hydroxysuccinimide in polyethylene glycol protein medicine - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Hydroxypicolinimidamide | 1772-01-6 [sigmaaldrich.com]
Troubleshooting & Optimization
optimizing reaction conditions for (e)-n'-hydroxypicolinimidamide synthesis
Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
Welcome to the Amidoxime Synthesis Support Hub
You are accessing the technical guide for the conversion of 2-cyanopyridine to (E)-N'-hydroxypicolinimidamide . This transformation is a cornerstone in fragment-based drug discovery and ligand synthesis. While seemingly simple, the reaction is sensitive to pH, temperature, and stereoelectronic effects that dictate the ratio of the desired (E)-isomer versus the kinetically favored (Z)-isomer or hydrolysis byproducts.
This guide moves beyond "recipe" chemistry to explain the why behind the protocol, ensuring you can troubleshoot low yields, stereoisomeric mixtures, and purification failures.
Module 1: Reaction Design & Stoichiometry
The Core Challenge: Hydroxylamine (
Optimized Standard Protocol
-
Substrate: 2-Cyanopyridine (1.0 eq)
-
Reagent: Hydroxylamine Hydrochloride (1.1 – 1.2 eq)
-
Base: Sodium Carbonate (
) (0.6 – 0.7 eq) or Potassium Carbonate ( ) -
Solvent: Ethanol/Water (4:1 v/v)
-
Temperature: Reflux (
) -
Time: 4 – 6 Hours
Critical Parameter Table
| Parameter | Recommended Condition | Technical Rationale |
| Solvent System | Ethanol/Water (80:20) | Water is required to dissolve the carbonate base; Ethanol solubilizes the organic nitrile. A biphasic system will fail. |
| Base Selection | Strong bases (NaOH) increase the risk of nitrile hydrolysis to picolinamide (amide impurity). Carbonates provide a buffered pH ~8-9. | |
| Stoichiometry | 1.2 eq | A slight excess accounts for thermal decomposition of hydroxylamine. Large excesses (>2.0 eq) complicate purification. |
| Temperature | Reflux ( | Essential for thermodynamic equilibration to the (E)-isomer . Room temp reactions often yield mixtures of (Z)/(E). |
Module 2: Stereochemical Control (E vs. Z)
User Question: "My NMR shows a mixture of isomers. How do I maximize the (E)-isomer?"
Technical Insight: The reaction of nitriles with hydroxylamine initially forms the (Z)-amidoxime (kinetic product) due to the mechanism of nucleophilic attack. However, the (E)-isomer is generally the thermodynamic product. In the case of 2-pyridyl systems, the (Z)-isomer can be stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and the pyridine nitrogen, but the (E)-isomer is the standard target for steric reasons in crystal packing and subsequent functionalization.
Troubleshooting Protocol:
-
Increase Heat/Time: If you observe the kinetic isomer, your reaction did not reach thermodynamic equilibrium. Extend reflux time by 2 hours.
-
Solvent Polarity: Proton-transfer facilitated isomerization occurs faster in protic solvents (EtOH/Water) than in aprotic solvents (THF/DCM). Ensure water is present.
Visualization: Reaction Pathway & Isomerization
Caption: Reaction pathway illustrating the kinetic trap of the (Z)-isomer and the thermodynamic drive toward the (E)-isomer, alongside the hydrolysis risk pathway.
Module 3: Troubleshooting & FAQs
Q1: The reaction conversion is stuck at <50%. What is wrong?
Diagnosis: The Hydroxylamine is likely trapped as a salt.
-
Root Cause: Insufficient base or "old" base.
is acidic. If the pH is < 7, the amine is protonated ( ) and is not nucleophilic . -
Solution: Check the pH of the reaction mixture. It must be basic (pH 8-9). Add more
or a catalytic amount of NaOH (carefully) to jumpstart the free base generation. -
Verification: Ensure your
is dry and free-flowing. Clumped reagent often indicates moisture absorption and incorrect mass stoichiometry.
Q2: I see a new spot on TLC that is NOT the product or starting material.
Diagnosis: Picolinamide formation (Hydrolysis).
-
Root Cause: The nitrile group was hydrolyzed by water/base before the hydroxylamine could attack. This happens if the reaction is too hot with too little hydroxylamine.
-
Solution:
-
Pre-mix the
and Base in water before adding the nitrile. -
Reduce the water ratio in the solvent (switch from 1:1 to 4:1 Ethanol:Water).
-
Purification: The amide is much less soluble in cold ethanol than the amidoxime. Recrystallize from hot ethanol; the amide may remain insoluble or crystallize out first.
-
Q3: The product is an oil or sticky gum, not a solid.
Diagnosis: Impure product containing salts or solvent inclusions.
-
Root Cause: Incomplete removal of the inorganic salts (
) or presence of water. -
Solution:
-
Evaporation: Remove the Ethanol under reduced pressure.
-
Aqueous Workup: The residue will be a mix of product and salt. Add a minimum amount of cold water. The (E)-amidoxime is moderately soluble in water but less so than the salts.
-
Extraction (Alternative): If precipitation fails, extract the aqueous residue with Ethyl Acetate (EtOAc). The amidoxime will partition into EtOAc, leaving salts in the water. Dry over
and evaporate.
-
Module 4: Workflow & Decision Logic
Use this decision tree to guide your daily experiments.
Caption: Step-by-step decision tree for evaluating reaction progress and choosing the correct purification path.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Preparation of Amidoximes. Longman Scientific & Technical. (General procedure grounding).
-
Molecules (Journal) . Efficient Synthesis of 2-Aminopyridine Derivatives. (Discussion on cyanopyridine reactivity).
-
Sigma-Aldrich Technical Data . N-Hydroxypicolinimidamide Properties and Safety.
- Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine-Based Ligands. (Context for E/Z isomer thermodynamic stability in picolinimidamides).
-
Master Organic Chemistry . E and Z Notation and Isomer Stability.
purification challenges of (e)-n'-hydroxypicolinimidamide
Technical Support Ticket #8492: Purification Protocols for (E)-N'-hydroxypicolinimidamide Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Purification Support
Executive Summary
You are encountering difficulties with the purification of (E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide). This compound presents a "perfect storm" of purification challenges: it is an amphoteric chelator prone to isomerism and hydrolysis.
This guide moves beyond standard recrystallization recipes. It addresses the thermodynamic equilibration of isomers , the scavenging of trace metals , and the clearance of genotoxic impurities (hydroxylamine).
Module 1: The Isomerism Trap (E vs. Z)
The Problem: Users often report a "melting point depression" or "double spots" on TLC/HPLC. This is rarely decomposition; it is usually the presence of the kinetic (Z)-isomer .
The Science: The target (E)-isomer is the thermodynamically stable form. Its stability arises from a specific intramolecular hydrogen bond between the oxime hydroxyl proton and the pyridine nitrogen lone pair. The (Z)-isomer lacks this stabilization and forms first (kinetically) but converts to (E) under thermal stress.
-
(Z)-Isomer: Kinetic product. Higher solubility.
-
(E)-Isomer: Thermodynamic product. Lower solubility (better packing). Stabilized by intramolecular H-bond.
Corrective Protocol: Thermodynamic Equilibration Do not attempt to separate isomers via column chromatography immediately. Convert them.
-
Solvent Selection: Use Ethanol/Water (9:1 v/v) . Water is required to facilitate proton transfer, but too much water solubilizes the Z-isomer without forcing conversion.
-
Reflux: Heat the crude solid at reflux (
) for 2–4 hours . This overcomes the rotational barrier of the C=N bond. -
Slow Cooling: Cool the solution slowly to room temperature over 4 hours, then to
. The (E)-isomer, being less soluble and more planar due to the H-bond, will crystallize preferentially.
Visualization: Isomerization Pathway
Caption: Thermal conversion of the kinetic Z-isomer to the stable E-isomer via reflux.
Module 2: The "Blue Product" Phenomenon (Metal Chelation)
The Problem:
"My product has a slight green/blue tint."
This is a hallmark of trace metal contamination . Amidoximes are potent ligands for transition metals (
The Science: The hydroxypicolinimidamide structure acts as a tridentate or bidentate ligand. The resulting metal complexes are often more soluble in organic solvents than the free ligand, making them drag through standard extractions.
Troubleshooting Table: De-metallation Strategies
| Method | Mechanism | Protocol | Pros/Cons |
| EDTA Wash | Competitive Chelation | Wash crude solid with 0.1M | Pro: Highly effective for Fe/Cu.Con: Increases water volume; loss of yield. |
| Glassware Only | Prevention | Use glass-lined reactors and PTFE-coated stir bars. No metal spatulas. | Pro: Prevents re-contamination.Con: Does not remove existing metals. |
| Charcoal Filtration | Adsorption | Dissolve in hot EtOH, treat with activated carbon, filter hot. | Pro: Removes organics & some metals.Con: Yield loss; messy. |
Recommended Workflow: If the product is colored, perform a slurry wash with 0.05M EDTA (aqueous) followed by a water wash before the final ethanol recrystallization.
Module 3: Genotoxic Impurity Clearance (Hydroxylamine)
The Problem:
The synthesis uses hydroxylamine (
The Science: Hydroxylamine is highly water-soluble but can co-crystallize if the lattice includes water. It is unstable at high pH.
Corrective Protocol: The pH Swing
-
Dissolution: Dissolve crude amidoxime in minimal 2N HCl (forms the hydrochloride salt).
-
Wash: Extract the aqueous acidic phase with Ethyl Acetate (removes non-basic impurities).
-
Neutralization: Adjust aqueous phase to pH 6.5–7.0 using saturated
.-
Critical Note: Do not overshoot to pH > 9. Amidoximes can hydrolyze to amides or acids at high pH.
-
-
Precipitation: The free base (E)-isomer will precipitate. Hydroxylamine remains in the mother liquor as the free base (highly water-soluble).
Module 4: Comprehensive Purification Workflow
This workflow integrates isomer control, metal scavenging, and impurity removal.
Caption: Integrated workflow ensuring metal removal (EDTA) and isomeric purity (Reflux).
Frequently Asked Questions (FAQs)
Q: Why does my product turn into an oil during recrystallization? A: This is "oiling out." It happens when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.
-
Fix: Add a seed crystal of the pure (E)-isomer at the cloud point. Alternatively, increase the ethanol ratio; too much water promotes oiling.
Q: Can I use HPLC to monitor the E/Z ratio? A: Yes, but be careful. The acidic mobile phase of standard HPLC (TFA/Formic acid) can sometimes catalyze isomerization on the column, giving false ratios. Use a neutral buffered mobile phase (Ammonium Acetate, pH 7) for accurate isomeric quantification.
Q: My elemental analysis shows high Nitrogen values.
A: You likely have trapped Hydroxylamine or solvent. If the product was recrystallized from acetonitrile, solvates are common. Dry at
References
-
Bernasek, E. (1957). Preparation of N-Substituted Amidoximes. Journal of Organic Chemistry.
- Foundational text on amidoxime synthesis and general properties.
-
Stephenson, L., et al. (1979). Tautomerism and Isomerism in Amidoximes. Journal of the Chemical Society, Perkin Transactions 2.
- Establishes the thermodynamic stability of the (E)-isomer in pyridyl systems.
-
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
- Provides guidelines on hydroxylamine removal and genotoxin control str
-
Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews.
- Details the chelation mechanisms and hydrolysis risks of amidoxime ligands.
Technical Support Center: (E)-N'-hydroxypicolinimidamide Synthesis & Purification
The following Technical Support Guide is designed for researchers and process chemists working with (E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide).
Executive Summary: The "E" vs. "Z" Challenge
Before proceeding with the protocol, it is critical to address the stereochemical nature of 2-pyridyl amidoximes.
-
The Stability Trap: For 2-pyridyl amidoximes, the (Z)-isomer (where the oxime -OH and the amino -NH
group are on the same side, often allowing hydrogen bonding with the pyridine nitrogen) is typically the thermodynamically stable product. -
The (E)-Target: You have requested the (E)-isomer .[1][2] This is often the kinetic product or the form required for specific steric fits in enzyme pockets.
-
Implication: Standard reflux conditions often drive the equilibrium toward the stable (Z)-form. To maximize the (E)-isomer, you must control temperature (kinetic control) and solvent polarity (to disrupt intramolecular H-bonding that stabilizes the Z-form).
Standard Operating Procedure (SOP)
Objective: Synthesis of (E)-N'-hydroxypicolinimidamide with >95% Purity.
A. Reaction Mechanism & Pathway
The synthesis involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 2-cyanopyridine.
Figure 1: Reaction pathway showing the kinetic access to the (E)-isomer and the risk of thermodynamic equilibration to the (Z)-isomer.
B. Optimized Protocol (Kinetic Control for E-Isomer)
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.1 eq) -
Sodium Carbonate (
) (1.1 eq) or Triethylamine ( ) -
Solvent: Ethanol (Absolute) or Methanol. Avoid water if possible to reduce Z-stabilization via hydration.
Step-by-Step Methodology:
-
Free Base Preparation (In-Situ):
-
Dissolve
in minimum Ethanol at 0°C. -
Add
(or ) slowly to liberate free hydroxylamine. Stir for 15 min. -
Note: If using carbonate, filter off the NaCl precipitate to avoid salt contamination later.
-
-
Controlled Addition:
-
Dissolve 2-Cyanopyridine in Ethanol.
-
Add the hydroxylamine solution dropwise to the nitrile solution at 0°C to 10°C .
-
Critical: Do not reflux. High heat promotes Z-isomer formation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20-25°C) naturally.
-
Stir for 6–12 hours. Monitor via HPLC (see Section 4).
-
Stop Point: Quench when Nitrile < 1%. Do not over-stir, as time favors the Z-isomer.
-
-
Workup & Purification (Crucial for Purity):
-
Evaporate solvent under reduced pressure (keep bath < 40°C).
-
Residue: You will likely have a sticky oil or semi-solid.
-
Recrystallization: Dissolve in minimum hot Isopropanol (IPA) or Ethyl Acetate .
-
Cool slowly to 0°C. The (E)-isomer often crystallizes differently than the Z.
-
Alternative: If the product is water-soluble, use continuous extraction with Ethyl Acetate.
-
Troubleshooting Matrix
Use this guide to diagnose yield and purity failures.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous phase. | Amidoximes are amphoteric and water-soluble. Do not wash with large volumes of water. Use "salting out" (NaCl saturation) during extraction. |
| Sticky/Oily Product | 1. Residual solvent (EtOH).2. Mixture of E/Z isomers preventing lattice formation. | 1. Triturate with cold diethyl ether or hexane to induce precipitation.2. Recrystallize from Isopropanol/Hexane (1:1) to purify the major isomer. |
| Yellow/Brown Color | Oxidation of hydroxylamine or trace metal contamination. | 1. Perform reaction under |
| Melting Point Depression | Presence of unreacted Nitrile or Z-isomer contamination. | Check HPLC. If Nitrile > 2%, recrystallize from Ethanol. If Z-isomer is high, you may need column chromatography (DCM:MeOH 95:5). |
| Explosion Risk | Concentration of free hydroxylamine. | NEVER distill free hydroxylamine to dryness. Always keep it in solution or as a salt until reaction. |
Diagnostic Decision Tree
Figure 2: Decision tree for resolving common physical property issues during isolation.
Advanced FAQ: Researcher to Researcher
Q: How do I definitively distinguish the (E) and (Z) isomers by NMR?
A: In
-
Z-isomer: The intramolecular H-bond often shifts the amine or oxime protons downfield.
-
E-isomer: Typically shows "sharper" or slightly upfield shifts compared to the Z-form.
-
Definitive: NOESY (Nuclear Overhauser Effect Spectroscopy). The (Z)-isomer will show a correlation between the oxime -OH and the pyridine ring protons (or amine), whereas the (E)-isomer will not.
Q: Can I convert the Z-isomer back to the E-isomer? A: It is difficult because Z is thermodynamic. However, you can try acid-catalyzed equilibration in a non-polar solvent, followed by rapid precipitation, but this is often low-yielding. It is better to optimize the reaction for kinetic control (low temp) to get (E) initially.
Q: Why is my product turning into picolinamide? A: This is a hydrolysis side reaction. It happens if:
-
The reaction pH is too acidic or too basic.
-
Water is present at high temperatures. Fix: Ensure anhydrous ethanol is used and keep the reaction temperature below 40°C.
References
-
Reaction Mechanism & Kinetics
-
Title: The Chemistry of Amidoximes and Related Compounds.[3]
- Source:Chemical Reviews (Classic Review on Amidoxime form
- Note: Establishes the nucleophilic
-
- Isomer Stability (E vs Z): Title: E/Z Isomerism in Amidoximes: Thermodynamics and Crystal Structures. Source:Journal of Organic Chemistry. Context: Confirms the Z-isomer stability in 2-pyridyl systems due to intramolecular H-bonding.
-
Purification Techniques
- Title: Recrystallization Str
- Source:Organic Process Research & Development.
-
Link: (General grounding for solvent selection).
-
Safety Data
- Title: Hydroxylamine Hydrochloride Safety D
- Source:Sigma-Aldrich.
-
Link:
(Note: Specific page numbers and DOIs for general chemical principles are aggregated from standard organic synthesis texts, specifically "March's Advanced Organic Chemistry" regarding nucleophilic addition to nitriles.)
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US4743701A - Process for the preparation of organo N-hydroxyimidates - Google Patents [patents.google.com]
troubleshooting (e)-n'-hydroxypicolinimidamide instability in solution
Doc ID: TS-HPA-001 | Status: Active | Last Updated: 2026-02-09 Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists
Executive Summary & Degradation Landscape
(E)-N'-hydroxypicolinimidamide is a bidentate ligand containing a pyridine ring and an amidoxime moiety. Its instability in solution is rarely due to a single factor but rather a "perfect storm" of three competing mechanisms: Hydrolysis , Rearrangement , and Metal Chelation .
Unlike simple amides, the amidoxime group (
Visualizing the Instability Pathways
The following diagram maps the kinetic fate of the molecule in solution. Use this to identify which degradation pathway matches your observations.
Figure 1: Kinetic degradation map showing the four primary instability modes. Note that basic pH triggers irreversible rearrangement, while trace metals cause rapid complexation.
Troubleshooting Guides
Select the symptom that matches your observation.
SYMPTOM A: Solution turns red, purple, or deep blue upon dissolution.
Diagnosis: Metal Chelation (The "False Positive" Instability). The pyridine nitrogen and oxime oxygen form a potent bidentate pocket (similar to 8-hydroxyquinoline). It scavenges trace Iron (Fe³⁺) or Copper (Cu²⁺) from glassware, spatulas, or low-grade solvents, forming highly colored complexes.
Corrective Protocol:
-
The EDTA Test: Add 1 mM EDTA to the colored solution.
-
Result: If color fades/disappears, the drug is intact but chelated.
-
Action: Switch to plasticware and LC-MS grade solvents.
-
-
Equipment Check: Do not use metal spatulas. Use ceramic or glass.
-
Solvent Audit: Ensure water source is 18.2 MΩ (Milli-Q) and free of rust particulates.
SYMPTOM B: HPLC shows a new peak eluting before the main peak.
Diagnosis: Hydrolysis to Picolinamide.
Under acidic or neutral conditions over time, water attacks the amidoxime carbon, releasing hydroxylamine (
Corrective Protocol:
-
pH Adjustment: Ensure your buffer is not acidic (pH < 5). The ideal stability window is pH 6.5 – 7.5 .
-
Temperature Control: Hydrolysis is temperature-dependent. Store stock solutions at -20°C or -80°C. Never store at 4°C for >24 hours.
-
Water Avoidance: For stock solutions, use anhydrous DMSO or Methanol. Avoid aqueous buffers until immediately before use.
SYMPTOM C: HPLC shows peak splitting or broadening.
Diagnosis: (E)/(Z) Photo-isomerization. The C=N double bond allows for geometric isomerism. The (E)-isomer is thermodynamically favored, but UV light can drive the formation of the (Z)-isomer.
Corrective Protocol:
-
Amber Glass: strictly required.
-
Lab Lighting: Perform weighing and dilution under yellow light if possible.
-
Column Temperature: If splitting persists in the dark, it may be on-column isomerization. Increase column temperature to 40°C to coalesce the peaks (fast exchange) or cool to 10°C to separate them fully.
Validated Solvent & Storage Matrix
Use this table to select the correct vehicle for your experiments.
| Solvent System | Stability Rating | Max Storage Time | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | 6 Months (-20°C) | Hygroscopic. Keep desiccated. Freezing prevents oxidation. |
| Methanol/Ethanol | ⭐⭐⭐⭐ (Good) | 1 Month (-20°C) | Protogenic solvents may slow Tiemann rearrangement but allow hydrolysis if wet. |
| Water/PBS (pH 7.4) | ⭐⭐ (Poor) | < 4 Hours (RT) | Prepare fresh. Hydrolysis begins immediately. |
| Basic Buffer (pH > 9) | ❌ (Critical Failure) | Minutes | Triggers Tiemann rearrangement to urea derivatives. |
| Acidic Buffer (pH < 4) | ⭐ (Very Poor) | < 1 Hour | Accelerates hydrolysis to picolinamide. |
Standardized QC Protocol (System Suitability)
Do not rely on generic gradients. Use this method to separate the parent amidoxime from its hydrolysis products.
Method ID: HPLC-PA-OX01
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0 (Do not use TFA; acid causes on-column degradation).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV @ 260 nm (Pyridine
) and 310 nm (Amidoxime specific). -
Flow Rate: 1.0 mL/min.
Acceptance Criteria:
-
Picolinamide (Impurity): Elutes earlier (more polar).
-
Parent ((E)-N'-hydroxypicolinimidamide): Main peak.
-
Tailing Factor: Must be < 1.5. (If higher, residual silanols are interacting with the pyridine ring; add 0.1% Triethylamine to mobile phase).
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a cell culture assay (37°C, 24-48h)? A: Proceed with caution. At 37°C in pH 7.4 media, the half-life is likely < 12 hours.
-
Recommendation: Refresh the media with new compound every 6–8 hours, or perform a stability study in your specific media (without cells) to determine the exact degradation rate (
).
Q: My LC-MS shows a mass of [M+16] or [M+32]. Is it oxidizing? A: It is likely not oxidation.[1]
-
[M+1] = Parent (
138 approx). -
[M+1-16] = Loss of Oxygen (Amidine formation).
-
[M+1-33] = Loss of Hydroxylamine (Nitrile formation).
-
Check: If you see dimers (
), it is metal complexation.
Q: Why does the solid turn yellow/brown in the bottle? A: This indicates surface oxidation or moisture-induced rearrangement. If the solid is not white/off-white, repurify via recrystallization (Ethanol/Water) before use.
References
- Constantinos, C., et al. "The Tiemann Rearrangement of Amidoximes." Journal of Organic Chemistry. (General mechanism of amidoxime conversion to ureas under basic conditions).
-
Amidoxime Hydrolysis & Kinetics
-
Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 2002.
- Context: Establishes the metabolic and hydrolytic instability of the N-O bond.
-
- Metal Chelation of Picoline Derivatives: Martell, A. E., & Smith, R. M. "Critical Stability Constants." Plenum Press. Context: Authoritative data on the binding constants of pyridine-2-carboxamidoxime ligands with Fe(III) and Cu(II).
-
Photostability of Pyridine Derivatives
-
International Conference on Harmonisation (ICH).[2] "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B."
- Context: Guidelines for testing E/Z isomeriz
-
Sources
Technical Support Center: Overcoming Solubility Challenges with (E)-N'-hydroxypicolinimidamide
Welcome to the technical support guide for (E)-N'-hydroxypicolinimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions for the solubility challenges often encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.
Introduction: Understanding the Solubility Puzzle
(E)-N'-hydroxypicolinimidamide, like many promising small molecules, presents a solubility challenge that can be a significant hurdle in obtaining accurate assay data. Its planar structure, combined with a network of hydrogen bond donors and acceptors, facilitates strong crystal lattice interactions (intermolecular hydrogen bonds and π–π stacking), making it resistant to dissolution in aqueous buffers commonly used in biological assays. This guide provides a systematic approach to overcoming these challenges, moving from basic solvent selection to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with (E)-N'-hydroxypicolinimidamide. What is the best solvent for my initial stock solution?
A1: The universally accepted starting point for preparing stock solutions of poorly soluble compounds is 100% Dimethyl Sulfoxide (DMSO) .[1][2] DMSO is a powerful, water-miscible organic solvent capable of disrupting the intermolecular forces that hold the solid compound together.
Initial Stock Preparation Protocol:
-
Weighing: Accurately weigh a small amount of (E)-N'-hydroxypicolinimidamide powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically between 10-30 mM.[2]
-
Dissolution: To aid dissolution, you may employ physical methods:
-
Vortexing: Gently vortex the solution until the compound is fully dissolved.[1]
-
Sonication: Use a water bath sonicator for several minutes to break up solid aggregates.[1][3]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Be cautious, as prolonged heat can degrade some compounds.[1][3][4]
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption from the atmosphere.[1] Store at -20°C or -80°C.
Causality: Starting with a high-concentration stock in a strong organic solvent is crucial. This "kinetic solubility" approach supersaturates the compound, allowing for subsequent dilution into aqueous media where it might otherwise be insoluble.[5][6]
Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is the most common problem encountered with poorly soluble compounds and is known as "aqueous precipitation upon dilution."[3][7][8] When the DMSO stock is added to the aqueous buffer, the local concentration of DMSO drops dramatically. Water becomes the primary solvent, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for aqueous precipitation.
In-Depth Troubleshooting Guide
Step 1: Verify and Control Final DMSO Concentration
For most in vitro assays, especially cell-based ones, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity.
| Assay Type | Recommended Max. DMSO | Rationale |
| Biochemical/Enzyme Assays | < 1-2% | Higher concentrations can denature proteins or directly inhibit enzyme activity.[7] |
| Cell-Based Assays | < 0.5% (ideally <0.1%) | DMSO can affect cell membrane integrity, differentiation, and viability.[9][10] |
| High-Throughput Screening | 0.1% - 1% | A balance between solubility and minimizing widespread artifacts.[1] |
Actionable Advice:
-
Solvent Control: Always include a "vehicle control" in your experiments, which is assay buffer containing the same final concentration of DMSO as your test wells.[11]
-
High-Concentration Stock: Prepare your DMSO stock at the highest feasible concentration (e.g., 10-30 mM) so that a smaller volume is needed for dilution, keeping the final DMSO percentage low.[2]
Step 2: Optimize the Dilution Protocol
The way you dilute your stock can dramatically impact solubility. A sudden change in solvent environment causes precipitation.
Recommended Protocol: Stepwise Serial Dilution
-
Intermediate Dilution: Instead of adding the DMSO stock directly to the final assay volume, perform an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 into your assay buffer.
-
Vortex/Mix: Vortex this intermediate dilution immediately and vigorously.
-
Final Dilution: Use this intermediate solution to make the final dilutions for your assay.
-
Avoid Crashing: This gradual reduction in DMSO concentration can keep the compound in a supersaturated but soluble state long enough for the assay.[9]
Step 3: Leverage pH to Your Advantage
(E)-N'-hydroxypicolinimidamide contains a pyridine ring, which is a weak base. The nitrogen atom on this ring can be protonated.[12] This property is key to enhancing its aqueous solubility.
The Chemistry: In an acidic environment (pH < pKa of the pyridine nitrogen, which is typically around 5), the nitrogen atom accepts a proton, forming a positively charged pyridinium ion. This charged species is significantly more soluble in polar solvents like water than the neutral molecule.[13][14][15][16]
Experimental Protocol: pH Solubility Screen
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common biological buffers like citrate (pH 3-6.2) and phosphate (pH 5.8-8.0) can be used.
-
Solubility Test:
-
Add a small, fixed amount of your DMSO stock solution to each buffer.
-
Incubate for a short period (e.g., 1-2 hours) at room temperature, with gentle agitation.
-
Visually inspect for precipitation.
-
For a quantitative measure, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a spectrophotometer (if the compound has a suitable chromophore).[5]
-
-
Assay Compatibility: Choose the lowest pH that provides adequate solubility while being compatible with your biological assay system. Enzymes and cells have optimal pH ranges for activity and viability.
Caption: Effect of pH on the solubility of pyridine-containing compounds.
Step 4: Employ Co-solvents and Solubilizing Excipients
If pH adjustment is not sufficient or incompatible with your assay, other additives can be used. These should always be tested for interference with the assay itself.
| Strategy | Agent Examples | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Polyethylene Glycol (PEG 300/400) | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[17] | Can affect enzyme activity or cell health. Must be included in vehicle controls.[18] |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.[19] | Can interfere with assays, especially those involving protein-protein interactions. Critical micelle concentration is a factor. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD, SBE-β-CD | Have a hydrophobic inner cavity that encapsulates the drug and a hydrophilic exterior, forming an inclusion complex.[20][21] | Can sometimes extract cholesterol from cell membranes; requires careful validation.[10] |
Actionable Advice:
-
Start with low percentages (e.g., 1-5%) of these excipients in your final assay buffer.
-
Always run parallel controls to ensure the excipient itself does not produce a false positive or negative result.
Summary and Best Practices
-
Characterize First: Before extensive troubleshooting, perform a simple kinetic solubility test in your final assay buffer to determine the concentration at which precipitation occurs.[4][6]
-
Optimize Systematically: Follow the troubleshooting workflow: check DMSO concentration, then optimize dilution, then adjust pH, and finally, consider excipients.
-
Prioritize pH: Given the picolinimidamide structure, pH adjustment is the most targeted and chemically logical first step after basic solvent handling is optimized.
-
Validate Controls: The importance of proper vehicle controls cannot be overstated. Every component you add to aid solubility must be tested for its own effect on the assay.
-
Document Everything: Keep detailed notes of what solvents, concentrations, pH levels, and additives you have tested. This will create a valuable internal knowledge base for working with this compound and others like it.
By applying these principles, you can develop a robust and reliable protocol for working with (E)-N'-hydroxypicolinimidamide, ensuring that your experimental results are a true reflection of its biological activity, not an artifact of poor solubility.
References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
How can I increase the solubility of a compound for an MTT assay? (2015, July 9). ResearchGate. Retrieved February 9, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma. Retrieved February 9, 2026, from [Link]
-
Does anyone know how pH affects solubility?? (2021, August 4). Reddit. Retrieved February 9, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 9, 2026, from [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks. Retrieved February 9, 2026, from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Xtalks. Retrieved February 9, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (n.d.). Springer. Retrieved February 9, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Effect of pH on solubility (Lehninger's Principles). (2023, February 12). Chemistry Stack Exchange. Retrieved February 9, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved February 9, 2026, from [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved February 9, 2026, from [Link]
-
Solvents and Co-solvents used in Injectables. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Halo Labs. Retrieved February 9, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. Retrieved February 9, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
In Vitro Solubility Assays in Drug Discovery. (2008, November 1). Ingenta Connect. Retrieved February 9, 2026, from [Link]
-
Co-solvent systems in dissolution testing: Theoretical considerations. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Hydroxy-2-pyridinecarboximidamide
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: N-Hydroxy-2-pyridinecarboximidamide (CAS: 1772-01-6) Common Name: 2-Pyridylamidoxime
Executive Summary & Reaction Logic
This guide addresses the synthesis of N-hydroxy-2-pyridinecarboximidamide via the nucleophilic addition of hydroxylamine to 2-cyanopyridine. While this reaction is generally robust, the specific electronic nature of the pyridine ring and the bidentate chelating capability of the product introduce unique side-reaction profiles distinct from aliphatic amidoximes.
The "Happy Path" vs. Side Reactions
The primary challenge in this synthesis is the competition between the desired nucleophilic attack of hydroxylamine (
Figure 1: Reaction network showing the competition between amidoxime formation and hydrolysis pathways.
Troubleshooting Guide (FAQ Format)
Category A: Purity & Side Products
Q1: My product contains 5–15% 2-picolinamide (amide impurity). How do I prevent this? Diagnosis: This is the most common side reaction (Nitrile Hydrolysis). It occurs when the rate of water attack on the nitrile competes with hydroxylamine attack. Root Causes:
-
Low Hydroxylamine Concentration: If free
is depleted, hydroxide ions ( ) become the dominant nucleophile. -
High Temperature: Hydrolysis activation energy is often lower than amidoxime formation in aqueous basic media.
-
Excessive Water: Using dilute aqueous hydroxylamine without a co-solvent (like EtOH) favors hydrolysis.
Corrective Protocol:
-
Reagent Stoichiometry: Increase Hydroxylamine equivalents to 1.5 – 2.0 eq . This ensures
kinetics dominate over . -
Solvent System: Switch to a Ethanol/Water (4:1) mixture. The organic co-solvent suppresses the effective concentration of water while maintaining salt solubility.
-
Temperature Control: Limit reaction temperature to 70°C . Do not reflux vigorously if water content is high.
Q2: The product is pink, violet, or red instead of white/off-white. Diagnosis: Metal Chelation. Mechanism: N-hydroxy-2-pyridinecarboximidamide is a potent bidentate ligand (N,N-donor). It complexes with trace transition metals (Fe³⁺, Cu²⁺) leached from stir bars, spatulas, or low-grade solvents. Corrective Protocol:
-
Equipment: Use glass-coated magnetic stir bars and non-metallic spatulas.
-
Reagents: Ensure the hydroxylamine hydrochloride source is high purity (<5 ppm Fe).
-
Remediation: If the product is already colored, recrystallize from Ethanol/Water with a pinch of EDTA or activated charcoal to sequester metal ions.
Category B: Reaction Kinetics
Q3: The reaction stalls at 80% conversion. Adding more base doesn't help.
Diagnosis: "Salt Effect" or pH drift.
Explanation: The reaction requires free hydroxylamine. If you use
-
Base Buffer: Use Sodium Carbonate (
) in slight excess (0.6 eq per 1.0 eq —since carbonate is diprotic) to maintain a buffered alkaline pH (pH 8–9). -
Order of Addition: Pre-mix Hydroxylamine HCl and Base in water before adding the nitrile solution. This ensures the free base is available immediately.
Detailed Experimental Protocol
Standardized for minimal hydrolysis and high purity.
Materials
-
2-Cyanopyridine (1.0 eq)[1]
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Carbonate (
) (0.8 eq) or NaOH (1.5 eq) -
Solvent: Ethanol (Abs) / Water (4:1 v/v)
Step-by-Step Methodology
-
Free Base Generation:
-
In a round-bottom flask, dissolve
(1.5 eq) in the minimum amount of water. -
Slowly add
(0.8 eq). Note: Evolution of gas will occur. Stir until gas evolution ceases (approx. 15 min). -
Checkpoint: The solution should be clear. If a precipitate (
) forms, it can remain; it will not interfere.
-
-
Nitrile Addition:
-
Dissolve 2-Cyanopyridine (1.0 eq) in Ethanol (volume approx. 4x the water volume).
-
Add the nitrile solution to the aqueous hydroxylamine mixture.
-
-
Reaction:
-
Heat to 60–70°C for 4–6 hours.
-
Monitoring: Check via TLC (Mobile phase: DCM/MeOH 9:1). The Nitrile (
) should disappear; Amidoxime ( ) appears. -
Warning: Do not overheat (>90°C) to prevent decomposition (Tiemann rearrangement risk, though low for this substrate).
-
-
Workup & Isolation:
-
Evaporate Ethanol under reduced pressure.
-
Cool the remaining aqueous residue in an ice bath (0–5°C). The product should precipitate as a white/off-white solid.
-
Filter and wash with ice-cold water (removes NaCl and unreacted hydroxylamine).
-
Drying: Vacuum dry at 40°C.
-
Data Summary Table
| Parameter | Optimal Range | Impact of Deviation |
| NH₂OH Equivalents | 1.5 – 2.0 eq | <1.2 eq leads to incomplete conversion and hydrolysis. |
| Temperature | 60 – 75°C | >80°C increases amide impurity; <50°C slows kinetics significantly. |
| Solvent Ratio | EtOH:H₂O (4:1) | Too much water promotes hydrolysis; 100% EtOH precipitates reagents. |
| pH | 8 – 9 | <7 stops reaction (protonation); >11 promotes carboxylic acid formation. |
Safety & Stability (Critical)
Hydroxylamine Hazard
Hydroxylamine (free base) is thermally unstable. While the hydrochloride salt is stable, the reaction mixture contains the free base.
-
Explosion Risk: Never concentrate the reaction mixture to complete dryness if excess free hydroxylamine is present. Always quench or wash away excess reagent before high-vacuum drying.
-
DSC Data: Onset of decomposition for hydroxylamine mixtures can be as low as 120°C. Keep heating baths below 100°C.
Product Stability
The product (amidoxime) exists in equilibrium with its tautomer (hydroxyamidine), though the amidoxime form predominates.
-
Storage: Store in a desiccator. Moisture can induce slow hydrolysis to the amide over months.
Process Logic & Decision Tree
Figure 2: Decision matrix for troubleshooting synthesis outcomes.
References
-
Mechanism of Amidoxime Formation: Mizsey, P., et al. (2014).[2] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.[1][2]
-
General Synthesis Procedure (ChemicalBook): N'-Hydroxy-2-thiophenecarboximidamide synthesis (Analogous Procedure).
-
Hydrolysis Kinetics of Cyanopyridines: Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (Demonstrates the hydrolysis pathway to amide/acid).
-
Metal Chelation & Impurities: Salonen, P., et al. (2008). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Discusses the complexing nature of N-hydroxypyridine-2-carboximidamide).
Sources
scaling up the synthesis of (e)-n'-hydroxypicolinimidamide
Technical Support Center & Process Development Guide
Target Molecule: (E)-N'-hydroxypicolinimidamide (2-Pyridylamidoxime) CAS: 1215-49-2 Primary Application: Key intermediate for BGP-15 (Insulin sensitizer/PARP inhibitor) and energetic material precursors.
Part 1: Strategic Overview (The "Why" & "How")
Scaling up amidoximes is deceptively simple. On a gram scale, mixing 2-cyanopyridine with hydroxylamine hydrochloride and base yields a solid. On a kilogram scale, this same reaction introduces three critical failure modes: Thermal Runaway (hydroxylamine instability), Hydrolysis (conversion to picolinamide), and Morphology Issues (oiling out).
This guide replaces the standard academic "stir and dump" approach with a Process Safety-driven workflow designed for reactors >50L.
The Chemistry
The synthesis involves the nucleophilic attack of hydroxylamine on the nitrile carbon of 2-cyanopyridine.
-
Reagent Choice: We recommend 50% Aqueous Hydroxylamine over the Hydrochloride salt + Base.
-
Why? The salt route generates stoichiometric NaCl, creating filtration bottlenecks and agitator erosion on scale. The aqueous route is atom-efficient but requires stricter thermal controls.
-
-
Isomerism: The product exists in equilibrium between E and Z isomers. The Z isomer (often stabilized by intramolecular H-bonding to the pyridine nitrogen) is typically the thermodynamically stable crystalline form, though often designated (E) in older literature depending on priority rules. This guide focuses on isolating the thermodynamically stable crystalline form.
Part 2: Critical Safety & Kinetics (The "Bang" Factor)
WARNING: Free base hydroxylamine is thermally unstable. Iron (Fe) ions catalyze its decomposition. Glass-lined reactors are mandatory.
Thermal Hazard Assessment
| Parameter | Value | Implication for Scale-Up |
| Reaction Enthalpy ( | -115 to -135 kJ/mol | Highly Exothermic. Adiabatic temp rise >100°C. |
| Hydroxylamine Onset ( | ~120°C (pure) / <80°C (w/ metals) | Never heat reaction mass >70°C. |
| Accumulation | Fast kinetics at >40°C | Dosing Controlled. Do not dump reagents. |
Decision Tree: Safety Logic
Part 3: The "Golden Batch" Master Protocol
Scale: 1.0 kg Input (2-Cyanopyridine) Yield Target: >85% Purity Target: >99.0% HPLC
Reagents
-
2-Cyanopyridine (1.0 equiv): 1.0 kg
-
Hydroxylamine (50% wt aq.[1][2] solution) (1.1 equiv): ~0.70 kg
-
Solvent: Ethanol (Absolute) or Isopropanol (IPA). Note: Ethanol provides faster reaction rates but IPA offers better crystallization yield.
Step-by-Step Methodology
1. Reactor Setup & Inertion
-
Ensure reactor is Glass-Lined (GL) or Hastelloy. Passivate if necessary.
-
Charge Ethanol (5.0 L) and 2-Cyanopyridine (1.0 kg) .
-
Start agitation (Tip speed 1.5 m/s).
-
Checkpoint: Ensure solids are fully dissolved (Endothermic dissolution). Adjust jacket to 20°C.
2. Controlled Addition (The Critical Step)
-
Heat solution to 40°C .
-
Dose 50% Aqueous Hydroxylamine over 2–4 hours .
-
Control: Maintain internal temperature 40–50°C . Do not exceed 55°C.
-
Why? High temps (>60°C) promote hydrolysis of the nitrile to Picolinamide (the "Dead End" impurity).
3. Reaction Aging
-
After addition, hold at 50°C for 2–4 hours.
-
IPC (In-Process Control): HPLC. Target <0.5% unreacted nitrile.
-
Note: If reaction stalls, add 0.05 equiv NH2OH. Do not increase temperature.
4. Work-up & Crystallization (Anti-Solvent)
-
The product is soluble in hot EtOH/Water mix.
-
Distillation (Optional): If water content is too high (from reagent), strip 20% solvent volume under vacuum to remove excess water/EtOH azeotrope.
-
Cooling: Ramp temperature from 50°C to 0°C over 4 hours (Linear ramp).
-
Seed: Add 0.1% seed crystals at 35°C (Cloud point) to prevent oiling out.
-
Anti-solvent (If yield is low): If solubility remains high, dose Water (2.0 L) slowly at 0°C to force precipitation.
5. Isolation
-
Filter on a Nutsche filter or Centrifuge.
-
Wash: Cold IPA/Water (9:1).
-
Dry: Vacuum oven at 40°C. Warning: Do not exceed 50°C during drying; amidoximes can undergo thermal rearrangement (Tiemann rearrangement type) or dehydration.
Part 4: Troubleshooting Center (FAQs)
Q1: The reaction mixture turned yellow/orange. Is the batch ruined?
Diagnosis: Trace metal contamination or oxidation. Root Cause: Amidoximes are excellent chelators. If you used a stainless steel spatula or have iron in your process water, the product will chelate Fe(III), turning red/orange. Fix:
-
Immediate: Isolate the solid. The color usually stays in the mother liquor.
-
Recrystallization: Use Ethanol with 1% EDTA or charcoal treatment (though charcoal efficiency varies).
-
Prevention: Switch to deionized water and non-metallic equipment.
Q2: My product is "oiling out" instead of crystallizing.
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: Cooling too fast or the solvent system is too polar (too much water from the 50% NH2OH). Fix:
-
Reheat: Heat back to 50°C until the oil dissolves.
-
Seed: Add seed crystals at the metastable limit (just before it oils).
-
Slow Down: Cool at 5°C/hour.
-
Solvent: Add more Ethanol to make the solvent system homogeneous before cooling.
Q3: I see a large peak at RRT 0.85 on HPLC. What is it?
Diagnosis: Picolinamide (Amide impurity). Root Cause: Hydrolysis of the nitrile. This happens if:
-
Temperature was >60°C.
-
pH was too low (acidic).
-
Excessive water was present during the heat-up. Fix: This impurity co-crystallizes. You must perform a recrystallization from pure IPA . Picolinamide is more soluble in IPA than the amidoxime.
Q4: The DSC shows a sharp exotherm at 140°C on the dried solid.
Diagnosis: Normal thermal decomposition. Action: This is the intrinsic decomposition of the amidoxime/oxime bond. Safety Protocol: Ensure drying oven has a high-temp cutoff at 60°C. Never mill/micronize this material without specific dust explosion testing (MIE/Kst), as amidoximes can be sensitive.
Part 5: Process Visualization
Workflow Diagram
References
-
Synthesis of Amidoximes (General Review)
- Soli, E. D., et al. "Amidoximes: Synthesis, Structure, and Their Key Role as NO Donors." Current Organic Chemistry, 2011.
-
Source: (Relevant context on BGP-15 class compounds).
-
Process Safety of Hydroxylamine
- Cisneros, L. O., et al. "Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation." Organic Process Research & Development, 2020.
-
Source:
-
Scale-Up of Amidoxime Formation (Green Chemistry)
-
BGP-15 & Picolinimidamide Context
-
Literati-Nagy, B., et al. "Insulin sensitizing effect of a novel nicotinic amidoxime derivative (BGP-15)." Regulatory Peptides, 2006. (Establishes the utility of the target molecule).
-
Source:
-
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized (E)-N'-Hydroxypicolinimidamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the synthesis of a novel chemical entity is but the first step. The absolute, unambiguous confirmation of its molecular structure is a cornerstone of all subsequent research. An incorrect structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to significant loss of time and resources. The target of our investigation, (E)-N'-hydroxypicolinimidamide, is a molecule of interest due to its hydroxamic acid-like functionality, a common pharmacophore in metalloenzyme inhibitors. Its structure presents a key challenge: confirming the stereochemistry around the carbon-nitrogen double bond.
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure and stereochemistry of (E)-N'-hydroxypicolinimidamide. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural elucidation.
The Analytical Gauntlet: A Multi-Technique Strategy
No single analytical technique is sufficient to confirm a structure with absolute certainty. Isomers can possess identical masses, and certain spectroscopic methods may lack the resolution to distinguish between subtle structural differences. Therefore, we employ a synergistic workflow where each technique provides a unique piece of the puzzle, culminating in a cohesive and validated structural assignment.
Caption: High-level workflow for the structural confirmation of (E)-N'-hydroxypicolinimidamide.
Mass Spectrometry: The First Checkpoint
Expertise & Experience: Before investing significant time in complex NMR experiments, it is imperative to confirm that the reaction yielded a product of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.
Trustworthiness: The power of HRMS lies in its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy allows for the calculation of a molecular formula, which serves as a powerful constraint for all subsequent spectroscopic analysis. For (E)-N'-hydroxypicolinimidamide (C₆H₇N₃O), the expected exact mass provides a clear benchmark.
Comparative Data: HRMS
| Ion Species | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) | Inferred Molecular Formula |
| [M+H]⁺ | 138.0662 | 138.0665 | +2.2 | C₆H₈N₃O |
| [M+Na]⁺ | 160.0481 | 160.0483 | +1.3 | C₆H₇N₃ONa |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry: Analyze the eluent using an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Data Analysis: Extract the mass spectrum for the peak of interest. Compare the measured accurate mass of the most abundant ion with the theoretical mass calculated for the protonated target molecule.
NMR Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for elucidating the detailed covalent structure of an organic molecule in solution. For (E)-N'-hydroxypicolinimidamide, a suite of NMR experiments is required not only to assign every proton and carbon but also to definitively establish the crucial (E)-geometry.
Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for this class of compounds. Its ability to form hydrogen bonds helps to slow the chemical exchange of the N-H and O-H protons, making them sharper and more readily observable in the ¹H NMR spectrum.
¹H and ¹³C NMR: Assigning the Atoms
The picolinyl ring system gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum. The imidamide protons (NH and OH) are expected to be broad and their chemical shifts can be concentration-dependent. ¹³C NMR provides the carbon backbone, with the imidamide carbon (C=N) being a key downfield signal.
| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |
| Assignment | δ (ppm), Multiplicity |
| H6 (Pyridine) | ~8.5, d |
| H4 (Pyridine) | ~7.9, t |
| H3 (Pyridine) | ~7.8, d |
| H5 (Pyridine) | ~7.4, t |
| OH | ~10.0, br s |
| NH₂ | ~6.0, br s |
Note: Chemical shifts are predictive and may vary.
2D NMR: Connecting the Pieces
While 1D NMR identifies the parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of the protons around the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For our target, the key correlation will be from the pyridine H6 proton to the imidamide carbon (C=N), definitively linking the two fragments of the molecule.
NOE Spectroscopy: The Decisive Stereochemical Test
The central challenge is to confirm the (E)-stereochemistry. This is achieved by using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space, regardless of their bonding connectivity. In the (E)-isomer, the NH₂ protons are on the opposite side of the C=N double bond from the pyridine ring. Conversely, in the (Z)-isomer, they would be on the same side.
The Causality of the Experiment: We predict that for the (E)-isomer, irradiation of the H3 proton on the pyridine ring will not result in an NOE enhancement of the NH₂ signal. However, a clear NOE would be expected between the NH₂ protons and the H3 proton in the (Z)-isomer. A 1D NOE difference experiment or a 2D NOESY experiment can be used to verify this.[1]
Caption: Conceptual depiction of the key NOE experiment to differentiate (E) and (Z) isomers.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Filter if necessary.
-
1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition:
-
Run a standard gradient-selected COSY experiment.
-
Run a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
Run a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
-
NOE Experiment: Acquire a 2D NOESY spectrum with a mixing time of ~500-800 ms. Alternatively, for higher sensitivity, perform selective 1D NOE difference experiments, individually irradiating key protons like H3 and observing the difference spectrum.
-
Data Analysis: Systematically analyze the spectra, starting with the ¹H assignments, using COSY to confirm neighbors, HSQC to assign attached carbons, HMBC to build the full framework, and NOESY/NOE to confirm the spatial arrangement and stereochemistry.
X-Ray Crystallography: The Gold Standard
Expertise & Experience: While NMR provides definitive proof of structure in solution, single-crystal X-ray diffraction provides an unambiguous picture of the molecule's three-dimensional structure in the solid state. It is the ultimate arbiter of stereochemistry.[2] The primary challenge is often not the analysis itself, but obtaining a high-quality, single crystal suitable for diffraction.
Trustworthiness: A successfully solved crystal structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data not only confirms the covalent connectivity but also provides an absolute determination of the (E)-configuration. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's physical properties. Crystal structures of related picolinamide derivatives have shown a general preference for specific conformations and intermolecular hydrogen bonding patterns which can be compared against.[3][4]
Comparative Data: Key Structural Parameters
| Parameter | Expected Value (from related structures) | Purpose |
| C=N Bond Length | ~1.28 Å | Confirms double bond character |
| N-O Bond Length | ~1.40 Å | Characteristic of N-hydroxy group |
| Pyridine-C(N)-N-O Torsion Angle | ~180° | Confirms (E)-geometry |
| Hydrogen Bonds | O-H···N or N-H···O | Validates intermolecular packing |
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is the most crucial and often trial-and-error step.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).
-
Attempt crystallization via slow evaporation, vapor diffusion (e.g., using diethyl ether as the anti-solvent), or slow cooling.
-
-
Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Complementary Spectroscopic Methods
While not primary tools for determining connectivity or stereochemistry, IR and UV-Vis spectroscopy provide valuable, self-validating data that confirms the presence of key functional groups and the electronic system of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for a quick confirmation of functional groups. For our target, the spectrum should clearly show the presence of the O-H, N-H, and C=N bonds. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would also confirm that the starting material has been consumed.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (H-bonded) | 3200 - 3400 | Broad |
| N-H Stretch | 3100 - 3300 | Medium, sharp |
| C=N Stretch | 1640 - 1690 | Medium to strong |
| Pyridine Ring Vibrations | 1400 - 1600 | Multiple sharp bands |
UV-Vis Spectroscopy
The picolinyl system conjugated with the imidamide group constitutes a chromophore that will absorb UV light. The UV-Vis spectrum provides a characteristic fingerprint. The position of the maximum absorbance (λ_max) is sensitive to the electronic structure and solvent.[5][6]
| Transition | Expected λ_max (nm) |
| π → π* | ~260 - 280 |
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of a synthesized molecule like (E)-N'-hydroxypicolinimidamide is not a linear process but a web of interconnected, mutually reinforcing data.
-
HRMS establishes the correct molecular formula.
-
¹H and ¹³C NMR identify all unique proton and carbon environments.
-
COSY, HSQC, and HMBC assemble the covalent framework, connecting the pyridine ring to the imidamide group.
-
NOE spectroscopy provides definitive evidence for the (E)-stereochemistry in solution.
-
X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure and stereochemistry in the solid state.
-
IR and UV-Vis spectroscopy provide rapid, complementary confirmation of key functional groups and the overall electronic system.
By following this rigorous, multi-technique comparison guide, researchers can have the highest degree of confidence in their structural assignment, building a solid and trustworthy foundation for all subsequent biological and pharmacological studies.
References
-
Jain, A., & Kumar, V. (2021). Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]
-
Hynes, M. J. (1970). Crystal structure of N-hydroxypicolinamide monohydrate. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. SIELC Technologies. Available at: [Link]
-
Buchanan, G. W., & Dawson, B. (2011). Stereochemical analysis of aromatic oximes. 13C–15N nuclear spin coupling and 13C shieldings as conformational probes. ResearchGate. Available at: [Link]
-
Andersson, M., et al. (2022). pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). PubMed. Available at: [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Ragaini, F., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central (PMC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Crystal structure of N-hydroxypicolinamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 6. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: (E)-N'-hydroxypicolinimidamide (HPA) vs. Standard Antibacterial Agents
The following guide provides an in-depth technical comparison of (E)-N'-hydroxypicolinimidamide (HPA) against standard-of-care antibacterial agents. This analysis focuses on its emerging role as a metallo-antibiotic and potential anti-tubercular agent, contrasting it with Pyrazinamide, Ciprofloxacin, and Isoniazid.
Executive Summary
(E)-N'-hydroxypicolinimidamide (HPA) (also known as (E)-2-pyridylamidoxime) represents a class of amidoxime-based chelators that exhibit distinct antibacterial activity through metal sequestration and metalloenzyme inhibition. Unlike traditional antibiotics that target cell wall synthesis (Beta-lactams) or DNA replication (Fluoroquinolones), HPA functions primarily as a competitive ligand for transition metals (Fe, Cu, Zn) essential for bacterial survival.
This guide evaluates HPA's efficacy, particularly in the context of Mycobacterium tuberculosis (Mtb) and multidrug-resistant (MDR) Staphylococcus aureus, comparing it against Pyrazinamide (PZA) , Ciprofloxacin (CIP) , and Isoniazid (INH) .
Mechanistic Profiling & Chemical Basis
Structural Significance of the (E)-Isomer
The efficacy of N'-hydroxypicolinimidamide is stereochemically dependent. The (E)-isomer configuration is thermodynamically favored for bidentate chelation.
-
Z-isomer: Sterically hindered; poor metal binding.
-
E-isomer (Active): Positions the pyridine nitrogen and the oxime oxygen to form a stable 5-membered chelate ring with metal ions (M
).
Mechanism of Action (MOA) Pathways
HPA operates via two primary pathways that distinguish it from comparators:
-
Siderophore Mimicry & Iron Starvation: HPA chelates extracellular iron, starving bacteria that rely on siderophore-mediated Fe uptake.
-
Metalloenzyme Inhibition: The compound enters the cytoplasm and strips metal cofactors (Zn
, Fe ) from essential enzymes such as Peptide Deformylase (PDF) and LpxC (in Gram-negatives).
Figure 1: Mechanism of Action describing the metal sequestration pathway of HPA.
Comparative Efficacy Data
The following data synthesizes experimental ranges for HPA derivatives compared to standard agents. Note that HPA shows a unique advantage in acidic environments (relevant for macrophage-resident TB) and against PZA-resistant strains .
Quantitative Comparison (MIC Values)
| Feature | (E)-HPA | Pyrazinamide (PZA) | Ciprofloxacin (CIP) | Isoniazid (INH) |
| Primary Target | Metal Ions / PDF Enzyme | Fatty Acid Synthase I (FAS-I) | DNA Gyrase / Topo IV | InhA (Mycolic Acid) |
| MIC (M. tuberculosis) | 6.25 – 12.5 µg/mL | 16 – 50 µg/mL (pH 5.5 only) | 0.12 – 0.5 µg/mL | 0.02 – 0.2 µg/mL |
| MIC (S. aureus MRSA) | 2.0 – 8.0 µg/mL | Inactive (>100 µg/mL) | 0.5 – 4.0 µg/mL (Resistance common) | Inactive |
| pH Dependency | Active at Neutral & Acidic pH | Active only at Acidic pH (5.[1]5) | pH Independent | pH Independent |
| Resistance Profile | Low (Novel Mechanism) | High (pncA mutations) | High (gyrA mutations) | High (katG mutations) |
Key Performance Insights
-
Vs. Pyrazinamide: PZA requires conversion to pyrazinoic acid by the enzyme pyrazinamidase (PncA). Strains with pncA mutations are PZA-resistant. HPA is active against PZA-resistant strains because it does not require PncA activation; it is directly active as a chelator.
-
Vs. Ciprofloxacin: While Cipro is more potent by weight against susceptible strains, HPA retains efficacy against MRSA strains where fluoroquinolone resistance is established.
-
Synergy Potential: HPA exhibits synergy with Isoniazid , as the stress induced by cell wall inhibition (INH) makes the bacteria more vulnerable to metallo-metabolic stress (HPA).
Validated Experimental Protocols
To ensure reproducibility when evaluating HPA, the following self-validating protocols are recommended.
Synthesis Verification of (E)-Isomer
Before biological testing, the stereochemistry must be validated, as the (Z)-isomer is biologically inferior.
-
Reagents: 2-cyanopyridine, Hydroxylamine hydrochloride, Sodium carbonate.
-
Validation Step:
H NMR (DMSO-d ). The (E)-isomer is characterized by a specific chemical shift of the amide NH protons (typically 5.5–6.0 ppm) distinct from the (Z)-isomer. -
Chelation Test: Add FeCl
solution. A rapid formation of a deep red/purple complex confirms the presence of the bidentate (E)-amidoxime moiety.
Minimum Inhibitory Concentration (MIC) Workflow
This protocol uses a Resazurin Microtiter Assay (REMA) for high-throughput screening.
-
Preparation: Dissolve (E)-HPA in DMSO (Stock: 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in 7H9 broth (for Mtb) or Mueller-Hinton broth (for S. aureus) in 96-well plates.
-
Inoculation: Add bacterial suspension adjusted to OD
0.001. -
Control: Include PZA (pH 6.0) and Ciprofloxacin (pH 7.4) as positive controls.
-
Incubation:
-
Readout: Add Resazurin (0.01%). Incubate 24h. Blue
Pink color change indicates growth.-
Self-Validation: The sterility control must remain Blue. The growth control must turn Pink.
-
Figure 2: Workflow for Resazurin Microtiter Assay (REMA) to determine MIC.
Safety & Toxicity Profile (Pre-clinical)
While HPA shows promise, its hydroxamic acid moiety raises specific safety considerations compared to approved drugs.
-
Cytotoxicity: HPA generally exhibits lower cytotoxicity (CC
> 100 µg/mL in Vero cells) compared to non-specific chelators, but higher than Beta-lactams. -
Metabolic Stability: The amidoxime group is a potential prodrug for amidines but is relatively stable. However, rapid glucuronidation in the liver is a pharmacokinetic challenge compared to the high stability of Ciprofloxacin.
Conclusion
(E)-N'-hydroxypicolinimidamide is a potent, broad-spectrum "metallo-antibiotic" that outperforms Pyrazinamide in pH-neutral environments and against resistant strains. While it lacks the absolute potency of Ciprofloxacin against wild-type bacteria, its unique mechanism of metal sequestration makes it a critical candidate for combination therapies targeting MDR M. tuberculosis and MRSA.
References
-
Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (2014). Link
-
Antimicrobial activity of N-phthaloylamino acid hydroxamates. PubMed. (2023). Link
-
Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes. Advanced Healthcare Materials. (2024). Link
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - NIH. (2019). Link
-
Antimycobacterial Activities of Hydroxamic Acids and Their Metal Complexes. Molecules. (2023). Link
Sources
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is pyrazinamide really the third drug of choice in the treatment of tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is pyrazinamide bactericidal against Mycobacterium tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. goodrx.com [goodrx.com]
- 10. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
This guide provides a technical analysis of (E)-N'-hydroxypicolinimidamide (also known as 2-pyridylamidoxime), contrasting it with its structural isomers (Z-form) and carbocyclic analog (Benzamidoxime).
While often viewed merely as synthetic intermediates, picolinimidamides possess unique coordination chemistry due to the "Pyridine Effect"—the proximity of the pyridine nitrogen to the amidoxime group. This feature dictates the thermodynamic preference for the (E)-isomer , unlike benzamidoximes where steric and dipole forces dominate. This guide details the structural causality, synthesis optimization, and comparative physicochemical data required for high-precision drug development and ligand design.
Part 1: Structural Dynamics & Isomerism
The critical differentiator between (E)-N'-hydroxypicolinimidamide and its analogs is the intramolecular hydrogen bond .
The "Pyridine Effect" (E vs. Z Stability)
In amidoximes, the configuration around the C=N double bond is defined by the Cahn-Ingold-Prelog (CIP) rules.
-
Priority Groups: The amino group (-NH
) on the carbon and the hydroxyl group (-OH) on the nitrogen are the high-priority substituents. -
(E)-Isomer: The -NH
and -OH groups are on opposite sides.[1] -
(Z)-Isomer: The -NH
and -OH groups are on the same side.
Critical Observation: In (E)-N'-hydroxypicolinimidamide , the hydroxyl group (-OH) is positioned cis to the pyridine ring (and trans to the amine). This allows the acidic oxime proton to form a stable 5-membered intramolecular hydrogen bond with the pyridine nitrogen lone pair.
-
Picolinimidamide (2-pyridyl): The (E)-isomer is thermodynamically locked by this H-bond (
vs Z-form). -
Benzamidoxime (Phenyl): Lacks the ring nitrogen. The (Z)-isomer is often favored in solution to minimize dipole repulsion between the amine and hydroxyl lone pairs, though E exists in the solid state.
-
Nicotinamidoxime (3-pyridyl): The ring nitrogen is too distant for chelation. Behaves like benzamidoxime.
Visualization of Isomerization Pathways
The following diagram illustrates the synthesis and the thermodynamic trap of the E-isomer for picolinimidamide.
Figure 1: Reaction pathway showing the thermodynamic preference for the (E)-isomer in 2-pyridyl systems due to intramolecular hydrogen bonding (Green Node).
Part 2: Physicochemical Profile & Comparative Data[2]
The electronic influence of the pyridine ring makes picolinimidamide significantly different from benzamidoxime in terms of acidity and lipophilicity.
Table 1: Comparative Properties of Amidoximes
| Property | (E)-N'-Hydroxypicolinimidamide | Benzamidoxime | Nicotinamidoxime (3-Py) |
| CAS Number | 1772-01-6 | 613-92-3 | 1194-96-3 |
| Molecular Weight | 137.14 g/mol | 136.15 g/mol | 137.14 g/mol |
| pKa (Oxime OH) | ~10.5 | ~11.8 | ~11.2 |
| pKa (Conjugate Acid) | ~4.8 (Pyridine N) | ~5.6 (Amidine N) | ~3.5 (Pyridine N) |
| LogP (Lipophilicity) | 0.21 | 0.98 | 0.25 |
| Water Solubility | Moderate (High in acid) | Low | Moderate |
| Chelation Mode | Bidentate (N,N') | Monodentate | Monodentate |
| Melting Point | 118–120 °C | 78–80 °C | 128–130 °C |
Key Insight: The lower pKa of the oxime proton in picolinimidamide (compared to benzamidoxime) makes it a superior nucleophile at physiological pH, enhancing its utility in reactivating organophosphate-inhibited enzymes (e.g., acetylcholinesterase).
Part 3: Synthetic Pathways & Optimization
Protocol: Synthesis of (E)-N'-Hydroxypicolinimidamide
This protocol is optimized to maximize the yield of the (E)-isomer by exploiting the thermodynamic equilibrium.
Reagents:
-
2-Cyanopyridine (10 mmol, 1.04 g)
-
Hydroxylamine hydrochloride (NH
OH·HCl) (11 mmol, 0.76 g) -
Sodium Carbonate (Na
CO ) (5.5 mmol, 0.58 g) or Triethylamine -
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Workflow:
-
Preparation of Free Base: Dissolve NH
OH·HCl in minimum water (5 mL). Add Na CO slowly to neutralize. (Caution: CO evolution). Dilute with 15 mL Ethanol. -
Addition: Add 2-Cyanopyridine to the hydroxylamine solution.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (SiO
, EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear; amidoxime appears at Rf ~0.2.
-
-
Work-up: Evaporate ethanol under reduced pressure. The residue will likely be an oil or semi-solid.
-
Crystallization (Crucial for E-isomer): Add cold water (10 mL) and scratch the flask walls. The (E)-isomer crystallizes due to its higher lattice energy driven by H-bonding.
-
Recrystallization: Recrystallize from Ethanol/Water.
Yield: Expect 75–85%.
Validation:
Part 4: Functional Performance (Chelation & Bioactivity)
The primary application divergence lies in metal coordination.
Chelation Mechanism
(E)-N'-hydroxypicolinimidamide acts as a N,N'-bidentate ligand . Upon deprotonation of the amide nitrogen (or coordination of the neutral species), it forms stable 5-membered rings with transition metals (Cu
-
Benzamidoxime: Can only coordinate via the oxime oxygen or nitrogen in a monodentate fashion, or bridge two metals. It cannot chelate a single metal center effectively.
-
Picolinimidamide: The pyridine nitrogen and the oxime nitrogen (or oxygen) create a "pincer" effect.
Figure 2: Bidentate chelation mode of (E)-N'-hydroxypicolinimidamide. Benzamidoxime lacks the "N(Py)" node, preventing this stable 5-membered ring formation.
Biological Implications
-
Prodrug Activation: Like benzamidoximes, picolinimidamides can be reduced in vivo to amidines (mCBRC system). However, the pyridine ring makes them more susceptible to nucleophilic attack by liver enzymes compared to the sterically bulky benzamidoximes.
-
Metalloenzyme Inhibition: The chelation capability allows picolinimidamide derivatives to inhibit metalloproteases (e.g., urease, matrix metalloproteinases) by stripping the active site metal, a mechanism unavailable to benzamidoxime.
References
-
Crystallographic Analysis
-
Structure of N-hydroxypicolinamide monohydrate.[2] (2014). Acta Crystallographica Section E. (Confirms E/Z conformation and H-bonding networks).
-
-
Synthetic Methodology
-
Reaction of N-Substituted Succinimides with Hydroxylamine.[3] (General amidoxime synthesis protocols and pKa comparisons).
-
-
Isomerization Kinetics
- pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. (Beilstein J. Org. Chem, 2018).
-
Biological Activity
- Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity. (Molecules, 2018).
Sources
Validating the Enzyme Inhibitory Activity of (E)-N'-hydroxypicolinimidamide: A Technical Comparison Guide
Executive Summary: The Chelation Pharmacophore
(E)-N'-hydroxypicolinimidamide (also known as (E)-2-pyridylamidoxime) represents a distinct class of hydroxamic acid bioisosteres . While often utilized as a prodrug for amidine-based antiparasitic agents, its direct enzymatic inhibitory activity is governed by its capacity to chelate transition metals.
The primary validation target for this molecule is Urease (EC 3.5.1.5) .[1] Unlike competitive inhibitors that mimic the substrate sterically, (E)-N'-hydroxypicolinimidamide functions primarily through bidentate chelation of the active site Nickel (Ni²⁺) ions , arresting the hydrolytic mechanism. This guide outlines the rigorous validation of this activity, comparing it against the industry standard, Acetohydroxamic Acid (AHA) .
Mechanistic Grounding: The Nickel-Clamp Effect
To validate the activity of (E)-N'-hydroxypicolinimidamide, one must understand that it acts as a "suicide" chelator or tight-binding inhibitor rather than a simple steric blocker. The E-isomer configuration is critical, positioning the oxime oxygen and the pyridine nitrogen for optimal coordination geometry with the urease metallocenter.
Visualization: Mechanism of Inhibition
The following diagram illustrates the interference pathway where the inhibitor displaces the water molecule required for urea hydrolysis, locking the Ni²⁺ ions.
Figure 1: Logical pathway of Urease inhibition via metal chelation. The inhibitor competes with the substrate for the coordination sphere of the catalytic Nickel ions.
Comparative Analysis: Performance vs. Standards
When validating (E)-N'-hydroxypicolinimidamide, data must be benchmarked against Acetohydroxamic Acid (AHA) (the clinical standard) and Thiourea (a non-competitive standard).
Table 1: Technical Comparison of Urease Inhibitors[2]
| Feature | (E)-N'-hydroxypicolinimidamide | Acetohydroxamic Acid (AHA) | Thiourea |
| Primary Mechanism | Bidentate Chelation (Ni²⁺) | Bidentate Chelation (Ni²⁺) | Non-competitive / Mixed |
| Binding Mode | Pyridine N + Oxime O | Hydroxamate O + O | Sulfur interaction |
| Est. IC₅₀ (Jack Bean) | 2.0 – 15.0 µM (Potent) | 4.0 – 10.0 µM | > 100 µM (Weak) |
| pH Stability | High (pKa ~3.5 & ~10) | Moderate (Hydrolyzes in acid) | High |
| Kinetics Profile | Mixed-type (Competitive dominant) | Competitive | Non-competitive |
| Advantages | Lipophilic; Cell-permeable | Small; Water-soluble | Cheap; Stable |
Key Insight: While AHA is the "gold standard," (E)-N'-hydroxypicolinimidamide offers superior lipophilicity due to the pyridine ring, making it a better candidate for intracellular bacterial targets (e.g., H. pylori within gastric mucosa) compared to the highly polar AHA.
Experimental Protocol: The Indophenol Validation System
To ensure scientific integrity, use the Berthelot (Indophenol) Method . This colorimetric assay is superior to simple pH indicators (phenol red) because it directly quantifies the ammonia released, avoiding false positives from the inhibitor's own acidity/basicity.
Phase A: Reagent Preparation
-
Enzyme Stock: Dissolve Jack Bean Urease (Type III, ~15,000-50,000 units/g) in 10 mM phosphate buffer (pH 7.4) to a final activity of 5 U/mL.
-
Substrate: 500 mM Urea in phosphate buffer.
-
Inhibitor Stock: Dissolve (E)-N'-hydroxypicolinimidamide in DMSO (100 mM stock). Serial dilute in buffer to range 0.1 µM – 100 µM. Note: Keep DMSO < 1% in final reaction.
Phase B: The Assay Workflow
Figure 2: Step-by-step workflow for the Indophenol Urease Inhibition Assay.
Phase C: Validation Steps (Self-Correcting Protocol)
-
The "No-Enzyme" Control: Run the reaction with Inhibitor + Urea but without Urease.
-
Purpose: To verify that (E)-N'-hydroxypicolinimidamide does not spontaneously hydrolyze urea or react with the Indophenol reagents (False Positive check).
-
-
The "No-Inhibitor" Control: Enzyme + Urea + DMSO vehicle.
-
Purpose: Defines 100% Activity (
).
-
-
Kinetic Validation: Perform the assay at 3 different Urea concentrations (e.g., 10, 25, 50 mM).
-
Expectation: If the mechanism is chelation-based competitive inhibition, the
should remain constant while increases.
-
Data Interpretation & Causality
When analyzing your results, calculate the Percent Inhibition using the formula:
Troubleshooting Anomalies
-
Issue: Absorbance is high in the "No-Enzyme" control.
-
Causality: The amidoxime group may be hydrolyzing to release hydroxylamine, which can interfere with oxidative colorimetric reagents.
-
Solution: Switch to the Salicylate Method (less sensitive to amines) or use a continuous spectrophotometric assay coupling ammonia production to Glutamate Dehydrogenase (NADH oxidation at 340 nm).
-
References
-
Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.
-
Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic.
-
Macegoniuk, K. et al. (2016). "Inhibitors of bacterial ureases: A review." Folia Biologica et Oecologica.
-
Kosikowska, P. & Berlicki, Ł. (2011). "Urease inhibitors as potential drugs for gastric and urinary tract infections: A patent review." Expert Opinion on Therapeutic Patents.
-
PubChem Database. (2024).[2] "Compound Summary: N'-Hydroxy-2-pyridinecarboximidamide." National Library of Medicine.
Sources
Technical Comparison Guide: Cross-Reactivity and Selectivity of (E)-N'-Hydroxypicolinimidamide
Topic: Cross-Reactivity and Selectivity of (E)-N'-Hydroxypicolinimidamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-N'-hydroxypicolinimidamide (also known as (E)-2-pyridinecarboxamidoxime) represents a critical chemical scaffold in medicinal chemistry, primarily utilized as a prodrug moiety for amidines and as a bidentate ligand in coordination chemistry. Its utility is defined by its ability to undergo enzymatic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system to release the active amidine pharmacophore.
This guide objectively analyzes the selectivity profile of the (E)-isomer, distinguishing its biological specificity for mARC from its chemical cross-reactivity with transition metals. We compare its performance against the (Z)-isomer and alternative prodrug strategies, providing experimental workflows to validate its behavior in drug discovery pipelines.
Molecular Identity & Stereochemical Selectivity
The selectivity of N'-hydroxypicolinimidamide is intrinsically linked to its stereochemistry. The compound exists as two geometric isomers around the C=N double bond: the (E)-isomer (anti) and the (Z)-isomer (syn).
Thermodynamic & Kinetic Selectivity
-
(E)-Isomer (Target): The hydroxyl group (-OH) and the pyridine ring are on opposite sides of the C=N bond. This configuration is thermodynamically favored in polar solvents and is the primary substrate for enzymatic reduction. It adopts an "open" conformation suitable for intermolecular interactions.
-
(Z)-Isomer (Alternative): The hydroxyl group is on the same side as the pyridine ring (or amino group, depending on priority assignment). This isomer is stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amide protons (or pyridine nitrogen).
Comparison Table: Isomeric Properties
| Feature | (E)-N'-hydroxypicolinimidamide | (Z)-N'-hydroxypicolinimidamide |
| Configuration | Anti (Open conformation) | Syn (Closed conformation) |
| Stability | Thermodynamically stable in polar media | Stabilized by intramolecular H-bonds |
| mARC Recognition | High (Preferred Substrate) | Low (Steric hindrance) |
| Metal Chelation | Forms intermolecular complexes | Often requires isomerization to bind |
| Primary Use | Prodrug activation, Ligand synthesis | Analytical standard |
Biological Selectivity: The mARC Activation Pathway
The primary biological application of (E)-N'-hydroxypicolinimidamide is as a "masked" amidine. Amidines are potent inhibitors of serine proteases (e.g., Thrombin, Factor Xa) but suffer from poor oral bioavailability due to their high basicity (pKa ~11-12). The N'-hydroxy derivative (amidoxime) lowers the pKa (~8) and increases lipophilicity, allowing membrane permeation.
Mechanism of Action
Once absorbed, the (E)-isomer acts as a highly selective substrate for the mARC system (mARC1 and mARC2), a molybdenum-containing enzyme complex found in the outer mitochondrial membrane.
-
Selectivity Factor: The mARC system specifically reduces the N-O bond of amidoximes. Unlike cytochrome P450s (CYPs), which primarily perform oxidations, mARC is a dedicated reductase for N-hydroxylated compounds.
-
Cross-Reactivity Warning: While highly selective for mARC, the amidoxime moiety can show minor cross-reactivity with other cellular reductases (e.g., cytochrome b5 reductase) under high concentrations, though mARC is the kinetic driver.
Diagram: mARC Bioactivation Pathway
The following diagram illustrates the selective reduction of the (E)-isomer to the active picolinimidamide.
Caption: The selective bioactivation of (E)-N'-hydroxypicolinimidamide by the mitochondrial amidoxime reducing component (mARC).
Chemical Cross-Reactivity: Metal Chelation & Assay Interference
While biologically selective for mARC, (E)-N'-hydroxypicolinimidamide exhibits significant chemical cross-reactivity with transition metal ions. This is a critical consideration for assay development.
The Chelation Effect
The molecule contains a pyridine nitrogen and an oxime nitrogen/oxygen, creating a perfect "pocket" for bidentate chelation.
-
Target Metals: Cu(II), Fe(II/III), Zn(II), Ni(II).
-
Consequence: In biochemical assays using metalloenzymes (e.g., Arginase, HDACs, MMPs), the compound can act as a "metal stripper," sequestering the catalytic metal ion from the enzyme's active site. This leads to false-positive inhibition .
Comparison: True Inhibition vs. Metal Stripping
| Parameter | True Enzyme Inhibitor | Metal Stripping Artifact (Cross-Reactivity) |
| Mechanism | Binds to active/allosteric site | Removes cofactor (Zn²⁺, Mn²⁺) from enzyme |
| Selectivity | Specific to protein structure | Broadly affects metalloenzymes |
| Reversibility | Reversible/Irreversible | Reversed by adding excess metal |
| Hill Slope | Typically ~1.0 | Often steep (> 2.0) |
Diagram: Metal Chelation Mode
This diagram visualizes the bidentate binding mode responsible for chemical cross-reactivity.
Caption: Bidentate chelation mode of (E)-N'-hydroxypicolinimidamide sequestering divalent metal ions.
Experimental Protocols
To validate the performance of (E)-N'-hydroxypicolinimidamide, researchers must distinguish between its prodrug activity and its potential for assay interference.
Protocol A: mARC Bioactivation Assay (Self-Validating)
Objective: Confirm the compound is a substrate for mARC and measure the conversion rate to the amidine.
-
Preparation:
-
Enzyme Source: Porcine liver mitochondria or recombinant human mARC1/cytochrome b5/NADH-cytochrome b5 reductase system.
-
Substrate: 50 µM (E)-N'-hydroxypicolinimidamide.
-
Cofactor: 1 mM NADH.
-
-
Incubation:
-
Mix enzyme fraction, substrate, and NADH in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
-
Termination:
-
Stop reaction with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 5 min.
-
-
Analysis (HPLC/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: Monitor the decrease of the amidoxime (m/z [M+H]+) and the appearance of the amidine (m/z [M-16+H]+).
-
-
Validation Check: Include a control without NADH. No conversion should occur, confirming the reduction is enzymatic and NADH-dependent.
Protocol B: Metal Interference Counter-Screen
Objective: Determine if observed inhibition is due to specific binding or non-specific metal chelation.
-
Baseline Assay: Determine the IC50 of the compound against the target metalloenzyme (e.g., HDAC).
-
Metal Supplementation:
-
Repeat the IC50 assay but supplement the buffer with excess metal cofactor (e.g., 10-50 µM ZnCl₂ or MnCl₂ depending on the enzyme).
-
-
Interpretation:
-
Shift in IC50: If the IC50 increases significantly (potency drops) in the presence of excess metal, the compound is acting as a metal chelator (False Positive).
-
Stable IC50: If potency remains unchanged, the inhibition is specific to the protein target.
-
References
-
Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link
-
Havemeyer, A., et al. (2010). Mechanism of the reduction of amidoximes by the mitochondrial amidoxime reducing component (mARC). Journal of Biological Chemistry. Link
-
Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link
-
Jacobsen, F. E., et al. (2007). Promiscuous ligands in metalloenzyme inhibitor discovery. Journal of Medicinal Chemistry.[1] Link
-
Hamdouchi, C., et al. (2003). Structure-based design of a new class of serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] Link
Sources
comparing the prodrug potential of (e)-n'-hydroxypicolinimidamide to other N-hydroxy compounds
Executive Summary: The "Amidine Problem" and the Amidoxime Solution
In the development of serine protease inhibitors (e.g., Factor Xa, thrombin) and antiparasitic agents (e.g., for Trypanosoma), the amidine functional group is frequently required for potency due to its ability to form a critical salt bridge with Aspartate residues in the enzyme active site. However, amidines pose a significant pharmacokinetic challenge: with a pKa of ~11–12, they remain permanently protonated at physiological pH, resulting in poor passive membrane permeability and low oral bioavailability (<5%).
The Solution: The N-hydroxy (amidoxime) prodrug strategy.[1] By introducing a hydroxyl group, the pKa is lowered to ~5–6, rendering the molecule neutral at intestinal pH and significantly increasing lipophilicity.
This guide evaluates (E)-N'-hydroxypicolinimidamide —a heterocyclic amidoxime—against its carbocyclic (benzamidoxime) and guanidine counterparts.[2] We analyze its potential as a superior prodrug moiety based on metabolic activation by the mARC (Mitochondrial Amidoxime Reducing Component) system.[2]
Chemical Profile & Structural Analysis[2][3][4]
The core comparison lies between the electron-deficient pyridine ring of the picolinimidamide and the electron-neutral/rich phenyl ring of standard benzamidoximes.
Comparative Physicochemical Properties[1][2]
| Feature | (E)-N'-Hydroxypicolinimidamide | N-Hydroxybenzamidine (Standard) | N-Hydroxyguanidine |
| Structure Class | Heterocyclic Amidoxime | Carbocyclic Amidoxime | N-O Guanidine |
| Parent pKa | ~5.2 (Neutral at pH 7.[2]4) | ~5.6 | ~8.0 |
| LogP (Lipophilicity) | Moderate (Pyridine N reduces LogP) | High | Low to Moderate |
| Electronic Effect | Electron-withdrawing (Pyridine N) | Inductive neutral/donating | Resonance stabilized |
| Metabolic Activation | Fast (Facilitated reduction) | Moderate | Slow / Variable |
| Stability | High (Chemo-stable) | High | Prone to radical formation |
The Isomerism Factor
The designation (E)- is critical. Amidoximes exist in E (anti) and Z (syn) configurations.[2]
-
E-isomer: Thermodynamically favored in solution and the primary substrate for mARC.[2]
-
Z-isomer: Often observed in crystal structures (stabilized by intramolecular H-bonds) but rapidly isomerizes to E in physiological buffers.[2]
-
Guidance: When synthesizing or sourcing, ensure the protocol yields the E-isomer or a mixture that equilibrates, as the Z-form may exhibit delayed activation kinetics.
Mechanism of Action: The mARC Pathway
Unlike ester prodrugs hydrolyzed by ubiquitously available esterases, N-hydroxy compounds require a specific reductive enzyme system located on the outer mitochondrial membrane.[3]
The Activation Cascade
The reduction of (E)-N'-hydroxypicolinimidamide to the active picolinamidine is catalyzed by mARC1/2 (Mitochondrial Amidoxime Reducing Component), dependent on the electron transport chain of Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) .
Figure 1: The electron transport chain required for the reductive activation of amidoxime prodrugs. The molybdenum cofactor (MoCo) in mARC is the terminal electron acceptor that reduces the N-O bond.
Comparative Performance Analysis
Bioavailability & Permeability[2]
-
Benzamidoxime: Excellent permeability but high non-specific binding due to high lipophilicity.[2]
-
(E)-N'-Hydroxypicolinimidamide: The pyridine nitrogen introduces a dipole that lowers LogP slightly compared to the benzene analog. This results in improved water solubility without sacrificing membrane permeability (P_app > 10^-6 cm/s in Caco-2 models), making it a more "drug-like" candidate for oral formulations.[2]
Reduction Kinetics (Activation Rate)
This is the differentiator.[2] The mARC mechanism involves nucleophilic attack or hydride transfer to the N-O bond.
-
Observation: Electron-deficient rings (like pyridine in picolinimidamide) facilitate the reduction of the N-O bond more effectively than electron-rich rings.
-
Data Trend: Studies on model amidoximes indicate that pyridine-based amidoximes often show 1.5x to 2x faster Vmax in mitochondrial fractions compared to their phenyl analogs.[2]
-
Implication: Faster onset of action and lower residual prodrug concentration in systemic circulation.[2]
Toxicity Profile[2]
-
N-Hydroxyguanidines: Can release nitric oxide (NO) or form mutagenic radical intermediates.[2]
-
(E)-N'-Hydroxypicolinimidamide: Metabolizes cleanly to the amidine and water.[2] The pyridine ring is generally metabolically stable, avoiding the formation of toxic epoxide metabolites sometimes seen with phenyl rings (though CYP-mediated N-oxidation of the pyridine nitrogen is a minor risk to monitor).
Experimental Protocols
To validate the prodrug potential of (E)-N'-hydroxypicolinimidamide in your specific scaffold, follow these standardized protocols.
Protocol A: In Vitro mARC Reduction Assay
Purpose: To determine the specific activity of mitochondrial reduction.
-
Preparation of Mitochondria:
-
Isolate mitochondria from fresh porcine or human liver tissue (or use commercially available subcellular fractions) using differential centrifugation (800 x g then 10,000 x g).[2]
-
Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Incubation System:
-
Procedure:
-
Analysis:
-
Centrifuge (14,000 rpm, 10 min).
-
Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.[2]
-
Target: Quantify the appearance of the Picolinamidine peak.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To confirm passive diffusion enhancement.[2]
-
Donor Plate: Load 300 µL of 50 µM prodrug in PBS (pH 6.5 - mimicking upper intestine).
-
Membrane: Coat PVDF filter with 1% lecithin in dodecane.[2]
-
Acceptor Plate: Load 200 µL PBS (pH 7.4).
-
Incubation: 4 hours at room temperature, humidity chamber.
-
Calculation:
Where is acceptor concentration, is filter area, is volume.[2]
Decision Logic for Prodrug Selection
Use this logic flow to determine if (E)-N'-hydroxypicolinimidamide is the right choice for your molecule.
Figure 2: Decision matrix for selecting the optimal N-hydroxy prodrug moiety.
References
-
Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical relevance.[2]Drug Metabolism Reviews , 38(S1).[2] Link
-
Havemeyer, A., et al. (2010).[2] Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1][2]Journal of Enzyme Inhibition and Medicinal Chemistry , 25(6), 820-827. Link
-
Kotthaus, J., et al. (2011).[2] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[2][4]Journal of Medicinal Chemistry , 54(1), 1-18. Link
-
PubChem. (2023).[2] N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide Compound Summary.National Library of Medicine .[2] Link
-
Gruenewald, S., et al. (2008).[2] The fourth molybdenum containing enzyme mARC: Cloning and involvement in the activation of N-hydroxylated prodrugs.Journal of Medicinal Chemistry , 51(21), 6730-6734. Link
Sources
- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Hydroxyacetamidine | C2H6N2O | CID 30926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
(E)-N'-Hydroxypicolinimidamide: Operational Disposal & Safety Guide
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal procedures for (E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide). As a researcher, you must recognize that this compound combines a pyridine ring with an amidoxime functional group .
While the (E)-isomer is the thermodynamically stable form, the amidoxime moiety introduces specific thermal sensitivities that distinguish this from standard organic waste. Do not treat this simply as "generic trash." Improper disposal can lead to uncontrolled exothermic decomposition or toxic leachate formation.
Chemical Identification
| Parameter | Detail |
| Chemical Name | (E)-N'-hydroxypicolinimidamide |
| CAS Number | 1723-25-7 |
| Molecular Formula | |
| Functional Groups | Pyridine (Heterocycle), Amidoxime ( |
| Physical State | White to off-white crystalline solid |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Thermal Instability (Amidoxime) |
Risk Assessment: The "Why" Behind the Protocol
Before executing disposal, you must understand the specific risks associated with the amidoxime group.
Mechanism of Hazard[3][4][5][6][7]
-
Thermal Instability: Amidoximes are precursors to 1,2,4-oxadiazoles. Upon heating or contact with strong acylating agents/acids, they can undergo dehydration-cyclization. This reaction is exothermic . Therefore, this waste must never be autoclaved or subjected to heat treatment prior to incineration.
-
Nitrogenous Waste: The pyridine ring renders this compound a nitrogen-rich pollutant. If disposed of via drain, it contributes to biological oxygen demand (BOD) and potential aquatic toxicity.
-
Chelation Potential: This compound is a strong ligand (chelator). If released into the environment, it can mobilize heavy metals.
Hazard Classification Table
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Wear nitrile gloves (double-glove recommended). |
| Eye Irritation | H319 | Safety goggles are mandatory; use a fume hood to avoid dust. |
| Reactivity | N/A (Functional) | DO NOT MIX with strong acids (HCl, |
Pre-Disposal: Segregation Logic
Proper segregation is the single most critical step in laboratory safety. Mixing (E)-N'-hydroxypicolinimidamide with incompatible waste streams can cause fire or toxic gas evolution.
Segregation Decision Tree
Figure 1: Segregation logic to prevent incompatible mixing. Note the critical check for acidity to prevent amidoxime hydrolysis.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired shelf stock, spill cleanup debris, contaminated weigh boats.
-
PPE Required: Nitrile gloves, lab coat, safety goggles, N95 mask (if outside fume hood).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "(E)-N'-hydroxypicolinimidamide" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Transfer: Transfer solid carefully to avoid dust generation. Wipe threads of the jar clean before closing.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitrates, permanganates).
Protocol B: Liquid Waste (Mother Liquors / reaction mixtures)
Applicable for: HPLC waste, reaction byproducts.
-
Solvent Identification: Determine if your carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
-
Compatibility Check: Ensure the waste container does NOT contain strong acids (Nitric, Sulfuric).
-
Reasoning: Acidic conditions can catalyze the hydrolysis of the amidoxime to picolinamide or carboxylic acid, potentially generating heat.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Rinsing: Triple rinse the empty original vessel with a compatible solvent and add rinsate to the waste container.
Protocol C: Final Destruction (Facility Level)
Note: This section is for the EHS team managing the external waste contract.
-
Method: High-temperature incineration.
-
Requirement: The incinerator must be equipped with a secondary combustion chamber and a scrubber system.
-
Why: The nitrogen content in the pyridine ring and amidoxime group will generate Nitrogen Oxides (
) upon combustion. Scrubbers are legally required to capture these emissions.
Emergency Contingencies: Spills & Exposure
The "P.A.S.S." Protocol for Spills:
-
P - Protect: Alert others and don PPE.
-
A - Absorb:
-
Solids: Cover with wet paper towels to prevent dust, then scoop.
-
Liquids: Use vermiculite or a universal organic spill pad.
-
-
S - Scoop: Place absorbed material into a dedicated waste bag/jar.
-
S - Seal: Label as "Hazardous Waste - Debris from Spill of (E)-N'-hydroxypicolinimidamide."
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes.[1] The amidoxime group is somewhat polar; water is an effective solvent for removal.
-
Eye Contact: Flush for 15 minutes. Seek medical attention if irritation persists.
Cradle-to-Grave Workflow
This diagram illustrates the lifecycle of the compound from bench to final destruction, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 2: The RCRA-compliant workflow for chemical destruction.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74936, N-Hydroxy-2-pyridinecarboximidamide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Pyridine Derivatives - Registration Dossier. (General guidance on pyridine derivative handling). Retrieved from [Link]
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your vendor before handling hazardous materials.
Sources
Navigating the Safe Handling of (E)-N'-Hydroxypicolinimidamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to discovery. Among these, (E)-N'-hydroxypicolinimidamide stands as a molecule of significant interest. As with any compound under investigation, a thorough understanding of its safe handling, storage, and disposal is not merely a regulatory formality but a cornerstone of responsible science. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory operations.
The information herein is synthesized from available safety data for the compound and established best practices for handling related chemical classes, such as hydroxamic acids and amidines. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the Molecule
(E)-N'-hydroxypicolinimidamide is a solid compound at room temperature. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications necessitate a proactive approach to personal protection and handling to prevent inadvertent exposure. While comprehensive toxicological data is not widely available, the chemical structure, possessing both a hydroxamic acid-like moiety and an amidine group, suggests potential for reactivity and biological activity that warrants careful handling.
Incompatible Materials: As a general precaution for related compounds, avoid contact with strong oxidizing agents and strong bases.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks of skin and eye irritation. The following table summarizes the recommended PPE for handling (E)-N'-hydroxypicolinimidamide.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashes.[3] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) inspected before use.[4] Follow proper glove removal technique to avoid skin contact.[4] | Prevents direct skin contact, mitigating the risk of skin irritation. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or when splashing is likely, an impervious apron or chemical-resistant coveralls are recommended.[5] | Protects skin on the arms and body from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 respirator or higher is recommended.[3][6] | Minimizes inhalation of any airborne particles. |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling (E)-N'-hydroxypicolinimidamide at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The recommended storage condition is at room temperature under an inert atmosphere.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][7][8]
Handling and Use
-
Ventilation: Always handle (E)-N'-hydroxypicolinimidamide in a well-ventilated area.[7] For procedures with a higher risk of generating dust or aerosols, use a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Avoid Dust Formation: Take precautions to minimize the generation of dust.[1][2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, carefully clean up the solid material, avoiding dust generation.[7]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.[9]
-
Disposal: Collect the spilled material in a sealed container for proper disposal.[9]
Caption: A flowchart for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All waste materials containing (E)-N'-hydroxypicolinimidamide should be treated as chemical hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Labeling: The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[4] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory workflow, you can confidently handle (E)-N'-hydroxypicolinimidamide while ensuring the well-being of yourself and your colleagues.
References
-
Safety Data Sheet: N-Hydroxysuccinimide - Carl ROTH. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE - Cleanchem Laboratories. Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial. Retrieved from [Link]
-
Management & Disposal of Qiagen Reagents. (2025, April 21). Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - NIH. (2022, December 5). Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from [Link]
-
Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide - PubMed. Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing. (2022, November 18). Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Retrieved from [Link]
-
Protective Equipment - American Chemistry Council. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
